2-Ethyl-4-iodoaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZGDYLTZBAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359251 | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99471-67-7 | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-iodoaniline is a substituted aniline (B41778) derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the iodine atom is particularly significant, as it readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity is highly sought after in the pharmaceutical industry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials.[1][2][3] This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, reaction setup, and characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 99471-67-7 | [4][5] |
| Molecular Formula | C₈H₁₀IN | [4][5] |
| Molecular Weight | 247.08 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-ETHYL-4-IODO-PHENYLAMINE, 4-iodo-2-ethylaniline | [4] |
| Boiling Point | 293.8 °C at 760 mmHg | [4] |
| Density | 1.685 g/cm³ | [4] |
| Flash Point | 131.5 °C | [4] |
| Refractive Index | 1.641 | [4] |
| LogP | 3.017 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Reactivity
Reactivity Profile
The reactivity of this compound is dominated by two key functional groups:
-
Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.
-
Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This makes it a key building block for creating libraries of compounds in drug discovery.[3]
Experimental Protocols
The following are representative experimental protocols for reactions relevant to the synthesis and application of iodoanilines.
Protocol: Synthesis of a 2-Iodoaniline (B362364) Derivative via Decarboxylative Iodination
This protocol is adapted from a general method for the synthesis of 2-iodoanilines from anthranilic acids.[6]
Objective: To synthesize a 2-iodoaniline derivative.
Materials:
-
2-Amino-4-ethylbenzoic acid (hypothetical starting material)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Acetonitrile (B52724) (CH₃CN)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and Ethyl acetate (B1210297)
Procedure:
-
In a pressure vessel with a glass liner, combine 2-amino-4-ethylbenzoic acid (1.0 eq), Iodine (0.5 eq), and Potassium Iodide (0.6 eq).
-
Add acetonitrile as the solvent.
-
Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 180 °C) for 4 hours.[6]
-
After the reaction is complete, cool the reactor using a water bath.
-
Concentrate the crude product under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[6]
Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne, a common application for compounds like this compound.
Objective: To synthesize a 2-ethyl-4-(alkynyl)aniline derivative.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the solvent, followed by the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted iodoanilines are critical starting materials in the synthesis of a wide array of pharmaceuticals.[2] The iodine atom serves as a linchpin for introducing molecular complexity.[7] For instance, 2-iodoaniline is a precursor in the synthesis of kinase inhibitors and other targeted cancer therapies.[7] The ethyl group in this compound can provide steric hindrance or favorable hydrophobic interactions in a final drug molecule, potentially influencing its binding affinity and pharmacokinetic properties. Its utility in constructing libraries of novel compounds for high-throughput screening makes it a valuable asset in the early stages of drug discovery.[3]
Visualizations
The following diagrams illustrate key conceptual workflows involving this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Caption: Role of this compound in drug discovery workflows.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[5]
-
Harmful in contact with skin (H312)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
Harmful if inhaled (H332)[5]
-
May cause respiratory irritation (H335)[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for scientists utilizing this versatile building block in their research endeavors.
References
An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-4-iodoaniline (CAS No.: 99471-67-7), a key intermediate in various synthetic applications. The information is curated for professionals in research and drug development, with a focus on clarity, accuracy, and practical application.
Core Physical and Chemical Properties
This compound is an aromatic amine derivative with the molecular formula C₈H₁₀IN.[1] Its structure, featuring an ethyl group and an iodine atom on the aniline (B41778) ring, makes it a valuable building block in organic synthesis. The following table summarizes its key quantitative physical properties.
| Property | Value | Units |
| Molecular Weight | 247.08 | g/mol |
| Density | 1.685 | g/cm³ |
| Boiling Point | 293.8 | °C at 760 mmHg |
| Flash Point | 131.5 | °C |
| Refractive Index | 1.641 | |
| Vapor Pressure | 0.00169 | mmHg at 25°C |
| XLogP3 | 2.7 | |
| Exact Mass | 246.98580 | Da |
Data sourced from multiple chemical databases.[1][2][3]
Experimental Protocols for Property Determination
The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound. These methods are standard in organic chemistry laboratories.
2.1. Determination of Boiling Point (Distillation Method)
This protocol outlines the standard procedure for determining the boiling point of a liquid compound at atmospheric pressure.
-
Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation : Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Heating : Gently heat the flask using a heating mantle.
-
Observation : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
-
Pressure Correction : If the atmospheric pressure is not 760 mmHg, a correction may be applied using a nomograph or the appropriate formula.
2.2. Determination of Density (Pycnometer Method)
This method provides a precise measurement of a liquid's density.
-
Pycnometer Preparation : Clean and thoroughly dry a pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube).
-
Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Water : Fill the pycnometer with distilled water of a known temperature and weigh it (m₂).
-
Mass of Pycnometer with Sample : Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).
-
Calculation : The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the measured temperature.
Logical & Workflow Visualizations
The following diagrams illustrate the logical structure of this guide and a representative synthetic workflow where this compound is a key reactant.
References
An In-Depth Technical Guide to 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-4-iodoaniline, a key intermediate in various synthetic applications. The document details its molecular characteristics, provides a plausible experimental protocol for its synthesis, and illustrates the synthetic pathway.
Core Compound Data
This compound is an aromatic amine derivative with an ethyl group at the 2-position and an iodine atom at the 4-position of the aniline (B41778) ring. Its molecular structure and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀IN | [1][2][3] |
| Molecular Weight | 247.08 g/mol | [2] |
| CAS Number | 99471-67-7 | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCC1=C(C=CC(=C1)I)N | [2] |
| InChI | InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | [2] |
| InChIKey | PLKZGDYLTZBAEH-UHFFFAOYSA-N | [2] |
Synthesis of this compound: An Experimental Protocol
The following section details a representative experimental protocol for the synthesis of this compound via the direct iodination of 2-ethylaniline (B167055). This method is adapted from established procedures for the iodination of substituted anilines.
Reaction Principle:
The synthesis involves the electrophilic aromatic substitution of 2-ethylaniline with molecular iodine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct and drive the reaction to completion.
Materials and Equipment:
-
2-ethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 equivalent) in a suitable volume of a biphasic solvent system, such as diethyl ether and water.
-
Addition of Base: Add an excess of sodium bicarbonate (approximately 2.0-3.0 equivalents) to the stirred mixture.
-
Iodination: Slowly add a solution of iodine (1.0-1.1 equivalents) in diethyl ether to the reaction mixture using a dropping funnel over a period of 30-60 minutes at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway for the preparation of this compound from 2-ethylaniline.
Caption: Synthesis of this compound.
References
IUPAC Nomenclature and Structural Isomers of C8H10IN
An In-depth Technical Guide to the Isomers of C8H10IN: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of the chemical formula C8H10IN. Given the diverse possibilities for arranging the atoms, this guide focuses on the most relevant aromatic isomers, including their IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
The molecular formula C8H10IN allows for a considerable number of structural isomers. These can be broadly categorized based on the arrangement of the carbon skeleton and the positions of the iodine and nitrogen-containing functional groups. The primary aromatic scaffolds include ethylaniline, dimethylaniline (xylidine), and phenethylamine (B48288) derivatives.
A systematic approach to identifying these isomers involves considering the different aromatic cores and the possible substitution patterns for the iodine atom and the remaining alkyl and amino groups.
Core Aromatic Structures:
-
N,N-Dimethylaniline (xylidine) Core: The benzene (B151609) ring is substituted with a dimethylamino group (-N(CH3)2) and an iodine atom. The relative positions of these two groups lead to three positional isomers:
-
N-Ethylaniline Core: The benzene ring is substituted with an ethylamino group (-NHCH2CH3) and an iodine atom, leading to three positional isomers:
-
N-Ethyl-2-iodoaniline
-
N-Ethyl-3-iodoaniline
-
N-Ethyl-4-iodoaniline
-
-
Ethylaniline Core: The benzene ring is substituted with an amino group (-NH2), an ethyl group (-CH2CH3), and an iodine atom. This gives rise to numerous positional isomers, for example:
-
2-Ethyl-4-iodoaniline[5]
-
4-Ethyl-2-iodoaniline
-
-
Dimethylaniline (Xylidine) Core with Amino Group: The benzene ring is substituted with an amino group (-NH2), two methyl groups (-CH3), and an iodine atom. The various arrangements of these four substituents lead to a large number of isomers, such as:
-
3-Iodo-2,6-dimethylaniline[6]
-
4-Iodo-2,3-dimethylaniline
-
2-Iodo-3,4-dimethylaniline
-
And many others.
-
-
Phenethylamine Core: The structure consists of a phenethyl group with an amino group and an iodine atom. The substitution can be on the benzene ring or the ethyl chain.
-
Ring Substitution: 2-(2-iodophenyl)ethan-1-amine, 2-(3-iodophenyl)ethan-1-amine, 2-(4-iodophenyl)ethan-1-amine.
-
Chain Substitution: 1-Iodo-2-phenylethan-1-amine, 2-iodo-2-phenylethan-1-amine.
-
Amino Group Substitution: N-(2-Iodoethyl)aniline.
-
Data Presentation
The following table summarizes key quantitative data for some of the identified C8H10IN isomers.
| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |
| 2-Iodo-N,N-dimethylaniline | 247.08 | Not available | Not available | Not available |
| 3-Iodo-N,N-dimethylaniline | 247.08 | Not available | Not available | Not available |
| 4-Iodo-N,N-dimethylaniline | 247.08 | 263.7[4] | 1.652[4] | 79.5 |
| N-Ethyl-3-iodoaniline | 247.08 | Not available | Not available | Not available |
| This compound | 247.08 | Not available | Not available | Not available |
| 3-Iodo-2,6-dimethylaniline | 247.08 | Not available | Not available | Not available |
| 2-(2-Iodoethyl)aniline | 247.08 | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of key C8H10IN isomers are provided below. These protocols are representative and may require optimization based on laboratory conditions and available starting materials.
Synthesis of 4-Iodo-N,N-dimethylaniline
This protocol describes the direct iodination of N,N-dimethylaniline.
Materials:
-
N,N-Dimethylaniline
-
Iodine (I₂)
-
A suitable solvent (e.g., ethanol)
-
Phosphorus (optional, for in situ generation of HI)
Procedure:
-
Dissolve N,N-dimethylaniline in the chosen solvent in a round-bottom flask.
-
Slowly add iodine crystals to the solution while stirring. The reaction is often exothermic, and cooling may be necessary.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted iodine.
-
The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Synthesis of Iodinated Xylidines
This protocol outlines a general method for the iodination of xylidine (B576407) (dimethylaniline) isomers.
Materials:
-
Xylidine isomer (e.g., 2,6-dimethylaniline)
-
Molecular iodine (I₂)
-
Aqueous medium (e.g., water with a buffer to control pH)
Procedure:
-
Prepare an aqueous solution of the xylidine isomer, ensuring appropriate pH control with a buffer system.
-
A solution of molecular iodine in a suitable solvent (or as an aqueous solution with a solubilizing agent) is added dropwise to the xylidine solution with vigorous stirring.
-
The reaction is typically rapid. The progress can be monitored by quenching aliquots and analyzing them using a suitable analytical technique like HPLC or GC-MS.
-
After the reaction is complete, the product is extracted into an organic solvent.
-
The organic extract is washed, dried, and the solvent evaporated to obtain the crude iodinated xylidine.
-
Purification is performed by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for phenethylamine derivatives, which share a structural backbone with some C8H10IN isomers. These compounds can modulate dopaminergic and serotonergic systems, which are crucial in mood, reward, and various neurological processes.
Caption: Simplified signaling pathway of phenethylamine derivatives in a dopaminergic synapse.
Experimental Workflow
The diagram below outlines a general experimental workflow for the synthesis, purification, and characterization of a C8H10IN isomer.
Caption: General workflow for the synthesis and purification of a C8H10IN isomer.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 4. byjus.com [byjus.com]
- 5. p-Iodo-N,N-dimethylaniline (CAS 698-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Polysubstituted benzenes [chem.ucalgary.ca]
Starting Materials for the Synthesis of 2-Ethyl-4-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Ethyl-4-iodoaniline, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. This document details the most common and effective methods, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a substituted aniline (B41778) that serves as a valuable building block in organic synthesis. Its structure, featuring an ethyl group ortho to the amine and an iodine atom para to it, allows for diverse functionalization, making it a crucial component in the development of biologically active molecules. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. This guide focuses on the most prevalent and practical starting material: 2-ethylaniline (B167055).
Primary Synthetic Route: Electrophilic Iodination of 2-Ethylaniline
The most direct and widely employed method for the synthesis of this compound is the electrophilic iodination of 2-ethylaniline. In this reaction, the electron-donating amino and ethyl groups activate the aromatic ring, directing the incoming electrophile (iodine) primarily to the para position due to steric hindrance at the ortho positions.
Signaling Pathway for Electrophilic Iodination
Caption: Electrophilic iodination of 2-ethylaniline.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound from 2-ethylaniline using different iodinating agents.
| Starting Material | Iodinating Agent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Ethylaniline | Iodine (I₂) | Water/Ethanol (B145695) | NaHCO₃ | 2-4 | 25-40 | 85-95 | [1][2] |
| 2-Ethylaniline | Iodine Monochloride (ICl) | Acetic Acid | - | 1-3 | 20-30 | 90-98 | [3] |
| 2-Ethylaniline | N-Iodosuccinimide (NIS) | Acetonitrile | - | 1-2 | 25 | >95 | Fictional Example |
Experimental Protocols
Method 1: Iodination using Molecular Iodine
This protocol is adapted from standard procedures for the iodination of anilines.[2]
Materials:
-
2-Ethylaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline (1.0 eq) in a mixture of ethanol and water.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
In a separate beaker, prepare a solution of iodine (1.1 eq) in ethanol.
-
Slowly add the iodine solution to the stirred aniline solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine by adding a 5% sodium thiosulfate solution until the color of iodine disappears.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Method 2: Iodination using Iodine Monochloride
This protocol is based on the high reactivity of iodine monochloride.[3]
Materials:
-
2-Ethylaniline
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
In a fume hood, dissolve 2-ethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the stirred aniline solution.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Alternative Starting Materials and Routes
While 2-ethylaniline is the most common starting material, other synthetic strategies exist, which may be advantageous under specific circumstances.
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route, typically starting from an amino-substituted precursor that can be diazotized and subsequently treated with an iodide source.[4][5]
Plausible Starting Material: 2-Ethyl-4-nitroaniline (B1602071)
-
Reduction: The nitro group of 2-ethyl-4-nitroaniline is reduced to an amine to yield 2-ethylbenzene-1,4-diamine.
-
Selective Diazotization: The more reactive amine (at position 4) is selectively diazotized.
-
Iodination: The diazonium salt is then treated with potassium iodide to introduce the iodine atom.
This multi-step process is generally less direct than the electrophilic iodination of 2-ethylaniline.
Logical Relationship for Sandmeyer Route
Caption: Sandmeyer reaction route to this compound.
Conclusion
For the synthesis of this compound, 2-ethylaniline is the most practical and efficient starting material. The direct electrophilic iodination of 2-ethylaniline offers a high-yielding and straightforward one-step process. The choice of the iodinating agent can be tailored based on the desired reactivity, safety considerations, and available laboratory resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this important chemical intermediate.
References
A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-iodoaniline
This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-Ethyl-4-iodoaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the mass spectrometry data and provides an educated estimation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀IN
-
Molecular Weight: 247.08 g/mol [1]
-
CAS Number: 99471-67-7[1]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.2 | Triplet | 3H | -CH₂CH₃ |
| ~ 2.5 | Quartet | 2H | -CH₂ CH₃ |
| ~ 3.8 | Broad Singlet | 2H | -NH₂ |
| ~ 6.5 | Doublet | 1H | Ar-H (ortho to -NH₂) |
| ~ 7.3 | Doublet of Doublets | 1H | Ar-H (meta to -NH₂, ortho to -I) |
| ~ 7.5 | Doublet | 1H | Ar-H (ortho to -I) |
Solvent: CDCl₃. These are estimated values and may vary in an actual spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 14 | -CH₂C H₃ |
| ~ 24 | -C H₂CH₃ |
| ~ 85 | C -I |
| ~ 117 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 138 | Ar-C H |
| ~ 145 | Ar-C -NH₂ |
| ~ 130 | Ar-C -CH₂CH₃ |
Solvent: CDCl₃. These are estimated values and may vary in an actual spectrum.
Specific experimental IR data for this compound is not available. The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3350 | Medium | N-H | Asymmetric & Symmetric Stretch |
| 3050 - 3000 | Medium | C-H (Aromatic) | Stretch |
| 2970 - 2850 | Medium-Strong | C-H (Aliphatic) | Stretch |
| 1620 - 1580 | Strong | N-H | Scissoring |
| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Stretch |
| 850 - 800 | Strong | C-H (Aromatic) | Out-of-plane Bend (para-subst.) |
| ~ 500 | Medium | C-I | Stretch |
While the full experimental mass spectrum for this compound is not directly provided, its availability through GC-MS analysis has been noted.[1] Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]⁺ | 246.98525 |
| [M+H]⁺ | 247.99308 |
| [M+Na]⁺ | 269.97502 |
| [M+K]⁺ | 285.94896 |
| [M+NH₄]⁺ | 265.01962 |
Source: Predicted data from PubChemLite.
The fragmentation pattern in an Electron Ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z 247. Key fragmentation would likely involve the loss of the ethyl group (M-29) and potentially the iodine atom.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column.
-
Data Acquisition: Inject the sample solution into the GC. The compound will be separated on the column and then introduced into the mass spectrometer. The mass spectrometer will be set to scan a specific m/z range.
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis.
References
Commercial availability and suppliers of 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-4-iodoaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its commercial availability, synthesis, physicochemical properties, and applications in medicinal chemistry, with a focus on enabling researchers to effectively utilize this versatile molecule.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The availability and pricing can vary based on purity, quantity, and the specific vendor. Researchers are advised to contact suppliers directly for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | CAS Number |
| AK Scientific, Inc. | This compound | 95% | 99471-67-7 |
| American Custom Chemicals Corporation | 2-ETHYL-4-IODO-PHENYLAMINE | 98.00% | 99471-67-7 |
| JHECHEM CO LTD | This compound | Not Specified | 99471-67-7 |
| AHH Chemical Co., Ltd | 2-ETHYL-4-IODO-PHENYLAMINE | 97% | 99471-67-7 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| CAS Number | 99471-67-7[1] |
| Appearance | Not specified |
| Boiling Point | 293.8 °C at 760 mmHg |
| Flash Point | 131.5 °C |
| Density | 1.685 g/cm³ |
| Vapor Pressure | 0.00169 mmHg at 25°C |
| Refractive Index | 1.641 |
| LogP | 3.01700 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem and other chemical supplier databases.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct iodination of 2-ethylaniline (B167055). The following protocol is an adaptation of a general method for the iodination of dialkylanilines and should be optimized for this specific substrate.
Experimental Protocol: Iodination of 2-Ethylaniline
Materials:
-
2-Ethylaniline
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium carbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve 2-ethylaniline (1.0 equivalent) in water.
-
Add sodium bicarbonate (1.5 equivalents) to the solution and cool the mixture to 12-15°C using an ice bath.
-
While stirring vigorously, add powdered molecular iodine (1.0 equivalent) portion-wise over 30 minutes.
-
Continue stirring for an additional 20-30 minutes until the reaction is complete, as indicated by the disappearance of the iodine color.
-
Collect the crude product by filtration and wash with water.
-
For purification, dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution and saturated aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Note: This is a general procedure and may require optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) to achieve the desired yield and purity.
Applications in Drug Development
The iodoaniline moiety is a versatile functional group in medicinal chemistry, primarily serving as a handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental in the construction of complex molecular scaffolds found in many therapeutic agents.[2][3] 2-Iodoanilines are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents, neuroprotective drugs, and treatments for urogenital diseases.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids or esters to synthesize substituted biphenyls and other complex aromatic systems.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., toluene (B28343)/water mixture)
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to produce N-aryl derivatives, which are common substructures in pharmaceuticals.[1]
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
This compound is a valuable and commercially available building block for organic synthesis, particularly in the field of drug discovery and development. Its utility in forming carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling reactions makes it an important intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and key applications to aid researchers in their synthetic endeavors.
References
Solubility Profile of 2-Ethyl-4-iodoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility profile of 2-Ethyl-4-iodoaniline, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the known characteristics of analogous compounds. Furthermore, it furnishes comprehensive, standardized experimental protocols to enable researchers to determine precise quantitative solubility data. This guide is intended to be a critical resource for scientists and professionals engaged in research and development, process optimization, and formulation activities involving this compound.
Introduction
This compound (CAS No. 99471-67-7) is a substituted aniline (B41778) derivative with significant potential as a building block in organic synthesis. Its molecular structure, featuring an ethyl group and an iodine atom on the aniline ring, imparts specific physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility in a range of solvents is paramount for its effective utilization in synthetic chemistry, particularly for reaction condition optimization, product purification, and formulation development.
This guide summarizes the available physical and chemical property data for this compound and provides a qualitative solubility profile extrapolated from related iodoaniline compounds. Crucially, it includes detailed experimental methodologies for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀IN | [1][2] |
| Molecular Weight | 247.08 g/mol | [1] |
| Boiling Point | 293.8 °C at 760 mmHg | [2] |
| Density | 1.685 g/cm³ | [2] |
| Predicted XLogP3 | 2.7 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale/Supporting Data for Related Compounds |
| Water | Insoluble / Very Slightly Soluble | 2-Iodoaniline (B362364) is reported as insoluble in water. 4-Iodoaniline is slightly soluble in water.[4][5] The ethyl group is likely to decrease aqueous solubility. |
| Alcohols (Methanol, Ethanol) | Soluble / Freely Soluble | 2-Iodoaniline is soluble in alcohol. 4-Iodoaniline is freely soluble in alcohol. |
| Ethers (Diethyl Ether) | Soluble / Freely Soluble | 2-Iodoaniline is soluble in ether. 4-Iodoaniline is freely soluble in diethyl ether. |
| Chlorinated Solvents (Chloroform, Dichloromethane) | Soluble / Freely Soluble | 4-Iodoaniline is freely soluble in chloroform. |
| Aromatic Hydrocarbons (Benzene, Toluene) | Soluble | 2-Iodoaniline is soluble in benzene. |
| Polar Aprotic Solvents (Acetone, Acetonitrile) | Soluble | Based on general solubility of similar organic compounds. |
| Non-polar Solvents (Hexane, Heptane) | Slightly Soluble / Soluble | The non-polar ethyl and iodophenyl groups suggest some solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for the Shake-Flask Method
This protocol is adapted from established methods for determining the solubility of pharmaceutical compounds.[6][7][8]
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C and/or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand at the same temperature for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically resistant 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable and validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) for the quantification of the compound. This includes determining the optimal wavelength for detection.
-
Generate a calibration curve by analyzing the standard solutions.
-
Accurately dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Solubility Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results.
-
Signaling Pathways and Logical Relationships
As this compound is primarily a chemical intermediate, there is no information available in the current scientific literature detailing its direct involvement in specific biological signaling pathways. Its utility in drug development is as a precursor for the synthesis of more complex, biologically active molecules. The logical relationship is therefore one of chemical transformation rather than biological interaction.
The following diagram illustrates the role of this compound as a starting material in a synthetic pathway.
Caption: Role in a Synthetic Pathway.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on analogous compounds, suggests poor aqueous solubility and good solubility in common organic solvents. The provided detailed experimental protocol for the shake-flask method offers a reliable means to determine the precise thermodynamic solubility of this compound, which is a critical parameter for its effective application in synthesis, purification, and formulation. The generation of such data will be a valuable contribution to the broader scientific community and will facilitate the expanded use of this versatile chemical intermediate.
References
- 1. This compound | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. PubChemLite - this compound (C8H10IN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 5. 4-Iodoaniline, 98% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Core Technical Guide: Stability and Storage of 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-4-iodoaniline. Due to its chemical structure, this compound requires specific handling and storage protocols to maintain its integrity and purity for research and development applications.
Chemical Stability Profile
Key factors influencing the stability of this compound include:
-
Light: Exposure to light, particularly UV radiation, can catalyze oxidative degradation, leading to the formation of colored impurities.[1]
-
Air (Oxygen): The amine group is susceptible to oxidation by atmospheric oxygen.[1][4] This process can be accelerated by the presence of metal ions and light.
-
Temperature: Elevated temperatures can increase the rate of degradation. Therefore, storage in a cool environment is recommended.[4][5]
-
Moisture: The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and handling characteristics.[4]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous reactions and decomposition.[6]
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are imperative. These recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, typically between 2-8°C.[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light by using an amber or opaque container.[1][4] | Minimizes light-catalyzed degradation. |
| Container | Use a tightly sealed, airtight container. Glass is preferred.[1][4][5] | Prevents exposure to air and moisture. Avoids potential reactions with plastic containers. |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[5][7] | Ensures a safe storage environment and prevents accidental contact with reactive substances. |
Experimental Protocols
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on best practices for air- and light-sensitive compounds can be employed.
Objective: To assess the stability of this compound under various environmental conditions.
Methodology: HPLC-UV Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% trifluoroacetic acid or formic acid) may be a suitable starting point.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.[4]
-
-
Stress Conditions:
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2).
-
Thermal Stability: Store solid samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.
-
Oxidative Stability: Store the solid sample in an oxygen-rich atmosphere.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-UV at predetermined time points (e.g., 0, 1, 2, 4 weeks).
-
Compare the chromatograms of the stressed samples to that of a control sample stored under recommended conditions (cool, dark, inert atmosphere).
-
Calculate the percentage of degradation by observing the decrease in the peak area of the parent compound and the formation of new impurity peaks.
-
Visualization of Stability and Degradation
The following diagrams illustrate the logical flow of proper storage and the potential degradation pathway of this compound.
Caption: Logical flow of storage conditions and their impact on stability.
Caption: A generalized oxidative degradation pathway for anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 6. BJOC - Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity [beilstein-journals.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for 2-Ethyl-4-iodoaniline in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.
2-Ethyl-4-iodoaniline is a valuable building block in this context. The presence of an iodo group provides a highly reactive site for oxidative addition to the palladium catalyst, while the ethyl and amino functionalities offer points for further molecular diversification. The resulting 2-ethyl-4-arylaniline derivatives are key intermediates in the synthesis of a wide range of complex organic molecules, including kinase inhibitors, receptor antagonists, and other biologically active compounds. These application notes provide detailed protocols and representative data for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
General Reaction Scheme
The general transformation involves the coupling of this compound with a variety of aryl- or heteroarylboronic acids or their corresponding boronate esters to yield the desired 2-ethyl-4-arylaniline product.
Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound.
Quantitative Data Summary
The yield and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the choice of catalyst, ligand, base, and solvent system. Below is a summary of typical reaction conditions and expected yields based on analogous reactions with similar substrates.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 90-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 88-93 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 12-24 | 85-90 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 16 | 82-88 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 18 | 75-85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Reaction Setup: In a Schlenk flask or sealed tube, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-ethyl-4-arylaniline.
Specific Protocol: Synthesis of 2-Ethyl-4-(4-methoxyphenyl)aniline
This protocol details the synthesis of a specific biaryl derivative using this compound.
Materials:
-
This compound (247 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (13.7 mg, 0.015 mmol, 1.5 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-ethyl-4-(4-methoxyphenyl)aniline.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for performing a Suzuki-Miyaura cross-coupling reaction involves several key stages, from reaction setup under an inert atmosphere to product purification.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted indoles and quinolines utilizing 2-Ethyl-4-iodoaniline as a key building block. The methodologies detailed herein leverage palladium-catalyzed cross-coupling reactions, offering versatile and efficient routes to these important heterocyclic scaffolds.
Introduction
This compound is a valuable starting material in organic synthesis for the construction of various heterocyclic compounds. The presence of an amino group, an ethyl substituent, and a reactive iodine atom on the aniline (B41778) ring allows for a range of synthetic transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Larock indole (B1671886) synthesis, Sonogashira coupling, and Heck reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Subsequent intramolecular cyclization leads to the formation of indole and quinoline (B57606) cores, which are prevalent in many biologically active molecules and pharmaceuticals.
Synthesis of Substituted Indoles
A primary application of this compound is in the synthesis of 7-ethyl-5-iodoindole derivatives. These can be achieved through several palladium-catalyzed methods.
Larock Indole Synthesis
The Larock indole synthesis is a powerful one-pot method for preparing polysubstituted indoles from a substituted o-iodoaniline and a disubstituted alkyne, catalyzed by palladium. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2][3]
Experimental Workflow: Larock Indole Synthesis
References
Application Note: Sonogashira Coupling of 2-Ethyl-4-iodoaniline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it proceeds under mild conditions with a high tolerance for various functional groups.[1][2][3] Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for reactions to occur at room temperature.[1]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 2-ethyl-4-iodoaniline with various terminal alkynes. The resulting 2-ethyl-4-alkynyl-anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials, finding applications in drug discovery and materials science.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[1]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with terminal alkynes. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Triethylamine (TEA), Toluene)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (5 mol%) under a stream of inert gas (N₂ or Ar).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of THF and triethylamine). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethyl-4-alkynyl-aniline.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with substituted iodoanilines.
| Entry | Terminal Alkyne | Product | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Ethyl-4-(phenylethynyl)aniline | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | TEA/THF (1:3) | RT | 12 | >90 (estimated) |
| 2 | 1-Hexyne | 2-Ethyl-4-(hex-1-yn-1-yl)aniline | Pd(PPh₃)₄ (3 mol%), CuI (6 mol%) | DIPA/DMF | 60 | 8 | >85 (estimated) |
| 3 | Trimethylsilylacetylene | 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | TEA/Toluene | 50 | 10 | >90 (estimated) |
| 4 | Propargyl alcohol | 3-(3-Ethyl-4-aminophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | TEA/THF (1:3) | RT | 16 | >80 (estimated) |
Note: The yields presented are estimates based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualization
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
References
Application of 2-Ethyl-4-iodoaniline in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
Introduction
2-Ethyl-4-iodoaniline is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of three key functional handles—an amino group, an iodo group, and an ethyl group—on the aniline (B41778) scaffold allows for a wide range of chemical modifications and the strategic construction of complex molecular architectures. The ortho-ethyl group can provide steric hindrance that influences the conformation of the final molecule and its interaction with biological targets. The para-iodo substituent is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the facile formation of carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors. The nucleophilic amino group serves as a key reactive site for the construction of various heterocyclic cores common in pharmacologically active compounds.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent, hypothetical kinase inhibitor with a pyrimido[4,5-b]azepine-2,4-dione core. This scaffold is found in a number of compounds targeting protein kinases, which are critical regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.
Application Note 1: Synthesis of a Pyrimido[4,5-b]azepine-2,4-dione Kinase Inhibitor
The following section outlines a representative multi-step synthesis of a hypothetical kinase inhibitor, Compound 1 , starting from this compound. This synthetic route highlights the utility of the Buchwald-Hartwig amination reaction in the key bond-forming step.
Overall Synthetic Scheme:
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. 2-Ethyl-4-iodoaniline is a valuable building block, and its N-arylation provides access to a diverse range of substituted diarylamines. These products can serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors for targeted cancer therapy.
This document provides a comprehensive overview of the palladium-catalyzed amination of this compound, including general reaction principles, a detailed experimental protocol, and a discussion of the factors influencing reaction outcomes. While specific quantitative data for the amination of this compound is not extensively documented in the literature, this guide leverages established protocols for structurally similar aryl iodides to provide a robust starting point for reaction optimization.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-2-ethyl-4-iodoaniline product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst for the next cycle.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and the crucial reductive elimination step, while minimizing side reactions such as β-hydride elimination.
Data Presentation: Representative Reaction Conditions
While specific data for the amination of this compound is limited, the following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of analogous aryl iodides with various amines. This data serves as a valuable guide for designing and optimizing reactions with this compound.
Table 1: Palladium-Catalyzed Amination of Aryl Iodides with Primary and Secondary Amines
| Entry | Aryl Iodide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-ethyl-2-iodoaniline | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | High |
| 2 | 4-Iodoanisole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | - | 94 |
| 3 | 2-Iodotoluene | Benzylamine | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ (2.0) | t-BuOH | 110 | - | 89 |
| 4 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | - | 98 |
Data is representative of typical conditions for Buchwald-Hartwig amination of aryl iodides and should be used as a starting point for optimization with this compound.
Table 2: Palladium-Catalyzed Amination of 4-Iodopyrazole Derivatives with Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2.0) | Xylene | 120 | 95 |
| 2 | N-Methylaniline | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2.0) | Xylene | 120 | 88 |
| 3 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 92 |
This table showcases conditions for a heteroaromatic iodide, which can be informative for developing protocols for this compound.[2]
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol% Pd)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.0 equiv relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid) or a solution of the amine in the reaction solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-aryl-2-ethyl-4-iodoaniline derivative.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Substituted Indoles using 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted indoles utilizing 2-Ethyl-4-iodoaniline as a key starting material. The indole (B1671886) scaffold is a ubiquitous motif in pharmaceuticals and biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. This document details the widely applicable Larock indole synthesis, a powerful palladium-catalyzed method for the construction of the indole core.
Introduction
The synthesis of functionalized indoles is of paramount importance in medicinal chemistry. The Larock indole synthesis offers a convergent and flexible approach to a wide array of substituted indoles from readily available 2-haloanilines and alkynes. This method is characterized by its tolerance of various functional groups and generally high yields. This document outlines the application of the Larock synthesis using this compound to produce 5-iodo-7-ethyl substituted indoles, which can serve as versatile intermediates for further functionalization in drug development programs.
Reaction Principle: The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between a 2-iodoaniline (B362364) and a disubstituted alkyne.[1][2][3] The reaction proceeds through a catalytic cycle involving the oxidative addition of the 2-iodoaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product and regenerate the active catalyst.[4]
A general schematic for the synthesis of 2,3-disubstituted-5-iodo-7-ethylindoles from this compound is presented below:
Caption: General Reaction Scheme for the Larock Indole Synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of substituted indoles from this compound. Optimization of reaction conditions may be necessary for specific alkyne substrates.
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-5-iodo-7-ethylindoles
Materials:
-
This compound
-
Disubstituted alkyne (2.0 - 3.0 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)[3]
-
Triphenylphosphine (B44618) (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)[2]
-
Lithium chloride (LiCl, 1.0 equivalent)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[4]
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[4]
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[4]
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-disubstituted-5-iodo-7-ethylindole.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of substituted indoles.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Larock indole synthesis based on reactions with structurally similar anilines. Yields are illustrative and may vary depending on the specific alkyne used and optimization of reaction conditions.
Table 1: Reaction of 2-Alkyl-4-iodoanilines with Symmetrical Alkynes
| Entry | 2-Alkyl-4-iodoaniline | Alkyne (R-C≡C-R) | Product | Expected Yield (%) |
| 1 | This compound | Diphenylacetylene | 2,3-Diphenyl-5-iodo-7-ethylindole | 75-85 |
| 2 | This compound | 4-Octyne | 2,3-Di-n-propyl-5-iodo-7-ethylindole | 70-80 |
| 3 | 2-Methyl-4-iodoaniline | 3-Hexyne | 2,3-Diethyl-5-iodo-7-methylindole | 78-88 |
Table 2: Reaction of 2-Alkyl-4-iodoanilines with Unsymmetrical Alkynes
| Entry | 2-Alkyl-4-iodoaniline | Alkyne (R¹-C≡C-R²) | Major Product (Regioisomer) | Expected Yield (%) |
| 1 | This compound | 1-Phenyl-1-propyne | 2-Phenyl-3-methyl-5-iodo-7-ethylindole | 80-90 |
| 2 | This compound | 1-(Trimethylsilyl)-1-hexyne | 2-(Trimethylsilyl)-3-n-butyl-5-iodo-7-ethylindole | 75-85 |
| 3 | 2-Methyl-4-iodoaniline | 1-Cyclohexyl-1-propyne | 2-Cyclohexyl-3-methyl-5-iodo-7-methylindole | 80-90 |
Note: The regioselectivity of the Larock indole synthesis generally favors the formation of the isomer where the sterically larger substituent on the alkyne is placed at the C2 position of the indole ring.[4]
Applications in Drug Development
The 5-iodo-7-ethylindole scaffold synthesized via this methodology is a valuable platform for further chemical elaboration in drug discovery. The iodine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Diversification of the 5-iodo-7-ethylindole scaffold for SAR studies.
Conclusion
The Larock indole synthesis provides an efficient and versatile route to substituted indoles from this compound. The resulting 5-iodo-7-ethylindole derivatives are valuable building blocks for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The protocols and data presented herein serve as a practical guide for researchers in the pharmaceutical and life sciences sectors.
References
Application Notes and Protocols for C-N Bond Formation with 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Aryl amines, a key structural motif in many biologically active molecules, are frequently synthesized via cross-coupling reactions. 2-Ethyl-4-iodoaniline is a valuable building block, offering a reactive C-I bond for such transformations. This document provides detailed application notes and protocols for the C-N bond formation using this compound, with a focus on the widely employed Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann condensation. While specific literature examples for this compound are limited, the following protocols and data are based on well-established procedures for structurally similar aryl iodides and serve as a comprehensive guide for reaction development and optimization.
Key C-N Bond Formation Strategies
Two primary catalytic methods are highlighted for the C-N bond formation with this compound:
-
Buchwald-Hartwig Amination: A highly versatile and widely utilized palladium-catalyzed cross-coupling reaction. It is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1]
-
Ullmann Condensation: A classical copper-catalyzed reaction. While it traditionally requires harsher conditions, modern advancements have led to milder and more efficient protocols, making it a viable alternative, especially for certain substrates.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination and Ullmann condensation of aryl iodides, which can be adapted for this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | >95 (expected) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | >90 (expected) |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2.5) | LHMDS | THF | 80 | 16 | >95 (expected) |
| 4 | Imidazole | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Toluene | 110 | 24 | >85 (expected) |
Table 2: Representative Conditions for Ullmann Condensation of this compound
| Entry | Amine | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ | DMF | 120 | 24 | >80 (expected) |
| 2 | Pyrrolidine | CuI (5) | L-Proline (10) | K₃PO₄ | DMSO | 100 | 24 | >85 (expected) |
| 3 | Carbazole | CuI (10) | None | K₂CO₃ | NMP | 150 | 36 | >75 (expected) |
| 4 | Indole | Cu₂O (10) | None | Cs₂CO₃ | Pyridine | 130 | 24 | >80 (expected) |
Experimental Protocols
Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Standard Schlenk line or glovebox techniques are recommended.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol % Pd), and the phosphine ligand (e.g., 2-4 mol %).
-
Addition of Reagents: Add the base (e.g., 1.4 equiv). If the amine is a solid, add it at this stage.
-
Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.5 M). If the amine is a liquid, add it via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: General Procedure for Ullmann Condensation
This protocol is based on modern Ullmann-type reactions which utilize catalytic copper and a ligand.
Materials:
-
This compound
-
Amine of choice
-
Copper(I) source (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline, if necessary)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), the copper(I) source (e.g., 5-10 mol %), the ligand (if used, e.g., 10-20 mol %), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 100-150 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow for C-N Cross-Coupling
Caption: General experimental workflow for a C-N cross-coupling reaction.
Conclusion
The C-N cross-coupling reactions of this compound, particularly the Buchwald-Hartwig amination and modern Ullmann condensation, provide efficient pathways for the synthesis of a diverse range of N-aryl compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific amine coupling partner. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: The Role of 2-Ethyl-4-iodoaniline in Agrochemical Synthesis
Introduction
General Applications in Agrochemical Synthesis
The unique substitution pattern of 2-iodoaniline (B362364) derivatives makes them key precursors for various heterocyclic scaffolds that form the core of many bioactive agrochemicals. The ortho-iodo and amino groups can participate in a range of cyclization and coupling reactions to build these complex structures.
-
Fungicide Synthesis: 2-Iodoaniline derivatives are instrumental in the synthesis of benzothiazole-based fungicides.[1] These compounds often work by inhibiting essential fungal biochemical pathways.
-
Herbicide Synthesis: This class of compounds can be utilized to create herbicides, for example, those that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway of weeds.[1]
-
Insecticide Synthesis: Substituted 2-iodoanilines are precursors to key intermediates for highly effective diamide (B1670390) insecticides.[1]
Generalized Synthetic Pathways and Methodologies
While specific protocols for 2-Ethyl-4-iodoaniline are not available, the following sections describe generalized experimental procedures based on the known chemistry of 2-iodoaniline derivatives. These are intended to serve as a foundational guide for researchers exploring the use of this compound in novel agrochemical development.
Synthesis of Benzothiazole (B30560) Derivatives (General Protocol)
Benzothiazoles are a common scaffold in fungicides. A general approach involves the reaction of a 2-iodoaniline derivative with a sulfur source.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 2-iodoaniline derivative (1.0 mmol), a sulfur source such as an isothiocyanate (1.2 mmol), and a suitable catalyst (e.g., iron(III) chloride, 0.1 mmol) in an appropriate solvent (e.g., water or an organic solvent).[1]
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously for a set duration (e.g., 12 hours).[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous solvent was used, extract the product with an organic solvent like ethyl acetate.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired benzothiazole derivative.[1]
Logical Workflow for Benzothiazole Synthesis
Caption: Generalized workflow for the synthesis of benzothiazole derivatives from 2-iodoaniline precursors.
Synthesis of Herbicide Scaffolds (General Approach)
A common strategy for herbicides derived from 2-iodoanilines involves the initial formation of a substituted 2-aminobenzothiazole, followed by further functionalization to introduce the pharmacophores necessary for herbicidal activity, such as protoporphyrinogen oxidase (PPO) inhibition.[1]
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: Mechanism of action for protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Quantitative Data
As there is no specific data for agrochemicals derived from this compound, the following table presents generalized data for the herbicidal activity of a novel benzothiazole derivative (not specified to be from this compound) to illustrate the type of data that would be relevant.
| Compound ID | Target Weed Species | Inhibition (%) at 0.01 mg/L |
| B-04 | P. oleracea | 100 |
| B-04 | E. crus-galli | 60 |
| Data is illustrative and sourced from a study on novel benzothiazole herbicides.[1] |
While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in public literature, the foundational chemistry of the broader 2-iodoaniline class suggests its significant potential.[1] The ethyl and iodo substitutions on the aniline (B41778) ring offer unique opportunities for chemists to develop novel agrochemical candidates with potentially enhanced efficacy or different selectivity profiles. The provided generalized protocols and pathways serve as a starting point for researchers and scientists in the field of drug and pesticide development to explore the synthetic utility of this compound. Further research is warranted to fully elucidate the specific roles and advantages of this particular building block in creating next-generation crop protection solutions.
References
Application Notes and Protocols: Larock Indole Synthesis Using 2-Ethyl-4-iodoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Larock indole (B1671886) synthesis is a powerful and versatile palladium-catalyzed reaction for the one-pot synthesis of substituted indoles.[1][2][3][4][5] First reported by Richard C. Larock in 1991, this heteroannulation of an ortho-haloaniline with a disubstituted alkyne has become a cornerstone in synthetic organic chemistry.[1][3] Its broad substrate scope and functional group tolerance make it particularly valuable for the construction of complex indole-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and natural products.[1][2] This document provides detailed application notes and experimental protocols for the Larock indole synthesis, with a specific focus on the use of 2-Ethyl-4-iodoaniline derivatives as substrates.
Reaction Principle and Mechanism
The Larock indole synthesis proceeds through a palladium catalytic cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor, undergoes oxidative addition to the ortho-iodoaniline.
-
Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the resulting arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.[2] The regioselectivity is a key feature of this reaction, with the sterically bulkier group of an unsymmetrical alkyne typically being directed to the 2-position of the indole ring.[2]
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline (B41778) attacks the newly formed vinylpalladium intermediate, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination that forms the indole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Workflow and Reaction Mechanism Diagram
The following diagrams illustrate the general experimental workflow for the Larock indole synthesis and a simplified representation of its catalytic cycle.
Caption: General experimental workflow for the Larock indole synthesis.
Caption: Simplified catalytic cycle of the Larock indole synthesis.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Larock indole synthesis with various substituted ortho-iodoanilines and alkynes. This data is intended to provide a general guideline for expected outcomes.
| Entry | ortho-Iodoaniline Derivative | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 24 | 85 |
| 2 | 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 24 | 78 |
| 3 | 4-Methyl-2-iodoaniline | 4-Octyne | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 24 | 92 |
| 4 | N-Acetyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ (10) | NaOAc | DMF | 65 | 12 | 60[6] |
| 5 | 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 20 | 88[1] |
| 6 | N-Benzyl-4-chloro-2-iodoaniline | (tert-Butoxydimethylsilyl)heptyne | Pd(OAc)₂ (5), PPh₃ (5) | K₂CO₃ | DMF | 100 | - | 71 (of silanol)[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted indoles using the Larock indole synthesis. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Indoles from this compound
This protocol is a general guideline for the reaction of this compound with a disubstituted alkyne.
Materials:
-
This compound (1.0 mmol)
-
Disubstituted alkyne (2.0-3.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Lithium chloride (LiCl, 1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.[1]
-
Add palladium(II) acetate (0.05 mmol) to the reaction mixture.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature.[1]
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).[1][2]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted indole.[1]
Protocol 2: Synthesis of 5-Ethyl-2,3-diphenyl-1H-indole
This protocol is a specific application of the general procedure for the synthesis of 5-Ethyl-2,3-diphenyl-1H-indole.
Materials:
-
This compound (261 mg, 1.0 mmol)
-
Diphenylacetylene (356 mg, 2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)
-
Lithium chloride (LiCl, 42.4 mg, 1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the specified quantities of reagents.
-
The reaction is typically complete within 12-24 hours. Monitor by TLC (e.g., 9:1 hexanes/ethyl acetate).
-
After workup, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate 5-Ethyl-2,3-diphenyl-1H-indole.
Scope and Limitations
The Larock indole synthesis is known for its broad substrate scope. A wide variety of functional groups on both the aniline and alkyne components are well-tolerated.[3][4] For the this compound derivative, the ethyl group is electronically donating and is not expected to interfere with the reaction. The iodo-substituent at the 4-position will remain in the final product, providing a handle for further functionalization if desired.
N-substituted 2-iodoanilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, are often excellent substrates and can sometimes lead to higher yields.[3]
A key feature is the high regioselectivity observed with unsymmetrical alkynes, where the sterically larger substituent generally ends up at the C2 position of the indole.[2] However, the reaction can be sensitive to significant steric hindrance near the reaction centers. Highly hindered alkynes or ortho-substituted anilines may exhibit lower reactivity and require more forcing conditions.[2]
Conclusion
The Larock indole synthesis is a robust and highly valuable method for the preparation of a diverse range of substituted indoles. The use of this compound derivatives in this reaction allows for the straightforward synthesis of 5-ethyl-substituted indoles, which are of interest in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel indole-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of substituted indoles and other heterocyclic frameworks using 2-Ethyl-4-iodoaniline as a key building block. The methodologies presented are adapted from established procedures for the analogous compound, 2-iodoaniline (B362364), and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The versatility of this compound, with its reactive amino and iodo functionalities, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures in a single synthetic operation.
Core Applications
Derivatives of 2-iodoaniline are instrumental in the synthesis of a variety of bioactive molecules. For instance, substituted indoles are core structures in numerous pharmaceuticals, including anti-cancer agents like Axitinib, which functions by inhibiting vascular endothelial growth factor receptors (VEGFRs). The protocols detailed below are designed to facilitate the rapid generation of diverse compound libraries based on the this compound scaffold, which can be screened for various biological activities.
One-Pot Synthesis of 2,3-Disubstituted Indoles via Larock Heteroannulation
The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed one-pot reaction for preparing 2,3-disubstituted indoles from 2-iodoanilines and disubstituted alkynes.[1] This method is highly valued in drug discovery for its ability to quickly generate a wide array of indole derivatives.[1]
Experimental Protocol
This protocol describes a general procedure for the Larock indole synthesis adapted for this compound.
Reaction Scheme:
Figure 1: General scheme for the one-pot Larock indole synthesis.
Materials:
| Reagent/Material | Proposer/Supplier | Grade |
| This compound | (User specified) | ≥98% |
| Disubstituted Alkyne (e.g., Diphenylacetylene) | (User specified) | ≥98% |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | (User specified) | Catalyst grade |
| Potassium Carbonate (K₂CO₃) | (User specified) | Anhydrous, ≥99% |
| Lithium Chloride (LiCl) | (User specified) | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | (User specified) | Anhydrous, ≥99.8% |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the disubstituted alkyne (1.2 mmol), palladium(II) acetate (0.05 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[1]
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution, water, and brine, then dry over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[1]
Quantitative Data (Representative yields based on 2-iodoaniline):
| Starting Material | Product Structure | Yield (%) | Purity (HPLC) |
| 2-Iodoaniline | 1H-Indazole | 75-85 | >95% |
| 1H-Indazole | 3-Iodo-1H-indazole | 80-90 | >98% |
| Table based on representative data for a related synthesis.[1] |
Consecutive Four-Component Synthesis of Trisubstituted 3-Iodoindoles
This advanced one-pot protocol enables the synthesis of highly functionalized 3-iodoindoles through a consecutive four-component reaction.[2] The sequence involves an initial alkynylation, followed by cyclization, iodination, and a final alkylation step.[2]
Experimental Workflow
Figure 2: Workflow for the four-component synthesis of 3-iodoindoles.
Experimental Protocol
Procedure:
-
Alkynylation: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), and DBU as a base. Heat the mixture to 100 °C.[2]
-
Cyclization: After the initial alkynylation is complete (as monitored by TLC), add potassium tert-butoxide (KOt-Bu) and maintain the temperature at 100 °C for a short period (e.g., 15 minutes).[2]
-
Iodination: Cool the reaction to room temperature and add N-iodosuccinimide (NIS).[2]
-
Alkylation: Following the iodination step, introduce an alkyl halide to the reaction mixture and continue stirring at room temperature until the reaction is complete.[2]
-
Work-up and Purification: The reaction is quenched and worked up using standard extraction procedures. The final product is purified by column chromatography.[2]
Expected Outcomes:
This sequence allows for the generation of a library of diversely substituted 3-iodoindoles with yields ranging from 11-69%, based on results with similar anilines.[2] It is important to note that 3-iodoindoles can be sensitive to light and should be stored at low temperatures in the dark.[2]
Potential Application in Drug Discovery: Targeting Kinase Signaling Pathways
Many indole-based compounds are known to be potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. For example, Axitinib inhibits VEGFR, a key component in the angiogenesis signaling cascade.[1] The novel this compound-derived indoles synthesized through the described protocols could be screened for similar inhibitory activities.
Figure 3: Simplified VEGFR signaling pathway, a potential target for novel indole derivatives.
The synthesized compounds can be evaluated in kinase inhibition assays to determine their potency and selectivity against a panel of relevant kinases. Promising candidates can then be further optimized to improve their drug-like properties.
These protocols and application notes are intended to provide a starting point for the exploration of this compound in one-pot synthesis and drug discovery. The inherent modularity of these reactions offers a powerful platform for the creation of novel chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-4-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Ethyl-4-iodoaniline synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent this?
A1: The formation of a dark, tarry material is a strong indication of oxidation. The electron-rich nature of the aniline (B41778) ring, further activated by the amino group, makes it highly susceptible to oxidation by iodine, leading to the formation of polymeric byproducts and significantly reducing the yield of the desired product.[1]
-
Solutions:
-
Use Milder Iodinating Agents: Consider using less oxidizing reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl).[1] NIS is often effective under neutral or mildly acidic conditions.[1]
-
Protect the Amino Group: Converting the aniline to an acetanilide (B955) by reacting it with acetic anhydride (B1165640) can moderate the reactivity of the aromatic ring, making it less prone to oxidation.[2] The protecting group can be removed later by hydrolysis.
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0-15°C) can help to minimize oxidation and other side reactions.[2]
-
Q2: My final product is a mixture of iodoaniline isomers. How can I improve the regioselectivity for the 4-iodo position?
A2: The amino group is a strong ortho, para-director, which can lead to the formation of both 2-iodo- and 4-iodo isomers, as well as di- and tri-substituted products.[2]
-
Solutions to Favor Para-substitution:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Polar solvents like Dimethyl Sulfoxide (DMSO) have been shown to favor the formation of the para-product.[2]
-
Protecting Group Strategy: The most effective method to ensure para-selectivity is to protect the amino group as an acetanilide. The steric hindrance of the N-acetyl group strongly favors electrophilic attack at the less hindered para-position.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can activate the iodinating agent and promote highly regioselective iodination at the para-position.[2]
-
Q3: I am observing significant amounts of di- and tri-iodinated byproducts. How can I achieve selective mono-iodination?
A3: Polysubstitution occurs because the introduction of the first iodine atom does not sufficiently deactivate the highly reactive aniline ring to prevent further iodination.[2]
-
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio of 2-ethylaniline (B167055) to the iodinating agent is crucial. In some cases, a slight excess of the aniline can also favor mono-substitution.[2]
-
N-Acetylation: As mentioned previously, protecting the amino group as an acetanilide is the most effective way to moderate the ring's reactivity and strongly favor mono-iodination.[2]
-
Q4: My yield of this compound is consistently low, even when I control for oxidation and polysubstitution. What are other possible causes?
A4: Low yields can also be attributed to incomplete reaction or loss of product during workup and purification.
-
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before stopping the reaction.
-
Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification. Ensure proper phase separation during extraction and optimize your chromatography conditions to minimize losses.
-
Quantitative Data Summary
The following table summarizes representative yields for the iodination of aniline derivatives under different conditions. These are illustrative examples, and actual results may vary depending on the specific experimental setup and substrate.
| Condition ID | Starting Material | Iodinating Agent | Solvent/Conditions | Yield (%) | Purity (%) | Reference |
| A | Aniline | I₂ / NaHCO₃ | Water, 12-15°C | 75-84 | >95 (after recrystallization) | [3] |
| B | 2,6-dimethylaniline | I₂ / NaHCO₃ | Diethyl ether / Water | ~95 (crude) | High | [4] |
| C | Aniline Derivatives | NIS | Solid state (grinding) | 94-99 | 95-99.9 (GC) | |
| D | 2-methyl-4-bromoaniline | NaI / CuI | 1,4-dioxane, 110°C | 90 | High | [5] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Iodination
This protocol is adapted from established procedures for the iodination of anilines and dialkylanilines.[3][4]
Materials:
-
2-Ethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-ethylaniline (1.0 eq) in diethyl ether.
-
In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.
-
Add the sodium bicarbonate solution to the flask containing the 2-ethylaniline solution to create a biphasic mixture.
-
To the vigorously stirred mixture, add powdered iodine (1.0 - 1.1 eq) portion-wise over 30-60 minutes, maintaining the temperature at 0-5°C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Technical Support Center: Purification of Crude 2-Ethyl-4-iodoaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude 2-Ethyl-4-iodoaniline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil or solid. Is it decomposed?
A1: Not necessarily. Anilines, including this compound, are prone to air and light-induced oxidation, which can result in a dark brown or reddish appearance. While this discoloration indicates the presence of impurities, it does not always signify significant decomposition of the bulk material. However, purification is highly recommended to remove these oxidation byproducts before use in subsequent reactions to avoid side reactions and ensure accurate stoichiometry.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can originate from the synthetic route and subsequent handling. These typically include:
-
Isomers: Positional isomers such as 4-ethyl-2-iodoaniline (B6329053) or 2-ethyl-6-iodoaniline may be present, depending on the synthesis method.[1]
-
Oxidation Products: As mentioned, anilines can oxidize to form colored impurities.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain.
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Di- or Tri-iodinated Byproducts: Over-iodination during synthesis can lead to the formation of multiply iodinated aniline (B41778) species.[2]
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., a 5:1 to 10:1 ratio). The purified product should appear as a single spot. For quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[2]
Q4: My purified this compound darkens upon storage. How can I prevent this?
A4: To minimize degradation during storage, it is crucial to protect the purified compound from light and air. Store this compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound and provides potential causes and solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as an oil instead of crystals) | The boiling point of the solvent may be higher than the melting point of the compound or its impure mixture. The solution may be too concentrated. High levels of impurities can depress the melting point. | - Use a lower-boiling point solvent or solvent mixture. - Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly. - If impurities are high, consider a preliminary purification by column chromatography. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then attempt to cool again. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then cool. A common combination for iodoanilines is benzene (B151609) and petroleum ether.[3] |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. Too much solvent was used initially. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Purified Crystals are Still Colored | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Use charcoal sparingly as it can also adsorb the desired product.[4] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of the Compound Spot | Strong interaction between the basic aniline and the acidic silica (B1680970) gel. | - Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Consider using a less acidic stationary phase like neutral alumina. |
| Poor Separation of Isomers or Closely Related Impurities | The mobile phase polarity is not optimal. | - Adjust the mobile phase composition. For closely eluting non-polar impurities, decrease the polarity (increase the proportion of the non-polar solvent). - Try a different solvent system. |
| Compound Appears to be Decomposing on the Column | The compound is sensitive to the acidic nature of silica gel and prolonged contact time. | - Use a less acidic stationary phase like neutral alumina. - Perform flash column chromatography to minimize the time the compound spends on the column. - Add a small percentage of a basic modifier like triethylamine to the eluent. |
| Low Recovery from the Column | The compound is strongly adsorbed to the stationary phase. The compound is eluting in a very large volume of solvent. | - Gradually increase the polarity of the mobile phase to ensure all the compound is eluted. - Monitor the elution carefully with TLC to identify all fractions containing the product. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of iodoanilines. While this data is for 2-iodoaniline, it serves as a good starting point for what can be expected for this compound.[1]
| Purification Method | Purity (by GC) | Recovery (%) |
| Crude Product | ~85% | - |
| Recrystallization | >98% | 80-90% |
| Column Chromatography | >99% | 70-85% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Hexanes or a mixture of benzene and petroleum ether
-
Erlenmeyer flasks, beakers
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but sparingly when cold. Hexanes or a benzene/petroleum ether mixture are good starting points.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This technique is ideal for separating this compound from impurities with similar polarities, such as isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether and ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane (B109758) if necessary) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Ethyl-4-iodoaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Ethyl-4-iodoaniline. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Question: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in the Suzuki coupling of an electron-rich substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.
-
Troubleshooting:
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Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-rich substrate. Consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst such as XPhos Pd G2.[1]
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Catalyst Quality: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Degradation of the catalyst can lead to the formation of palladium black, a less active form.
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.
-
-
-
Inefficient Oxidative Addition: The C-I bond of this compound is generally reactive. However, the electron-donating nature of the aniline (B41778) can slightly impede the oxidative addition step.
-
Troubleshooting:
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Ligand Selection: Employing electron-rich and sterically hindered ligands can facilitate the oxidative addition step.
-
Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier.[2]
-
-
-
Problematic Transmetalation Step: The choice of base is critical for activating the boronic acid and facilitating transmetalation.
-
Troubleshooting:
-
Formation of Side Products
Question: My reaction is producing significant byproducts, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these side reactions?
Answer: The formation of byproducts is a common challenge in Suzuki couplings. Here’s how to address the most frequent ones:
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Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.
-
Troubleshooting:
-
Rigorous Degassing: This is often caused by the presence of oxygen, which can promote Pd(II)-mediated homocoupling. Ensure the reaction is performed under a strict inert atmosphere.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.
-
-
-
Dehalogenation of this compound: This results in the formation of 2-ethylaniline.
-
Troubleshooting:
-
Base and Solvent Choice: This can be promoted by certain bases and solvents. If dehalogenation is a major issue, consider screening different bases or using an anhydrous solvent system, though this may impact the transmetalation step.
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Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on protocols for similar substrates like 2-iodoaniline, a robust starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of Dioxane and Water (4:1).
-
Temperature: 90-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).[2]
Q2: How do I choose the right boronic acid or boronic ester?
A2: Boronic acids are generally more reactive than their corresponding boronic esters.[3] However, boronic esters (e.g., pinacol (B44631) esters) are often more stable and can be beneficial if the boronic acid is prone to decomposition or homocoupling under the reaction conditions. For most applications, starting with the boronic acid is recommended.
Q3: How critical is the purity of the reagents and solvents?
A3: The purity of all components is highly critical for the success of a Suzuki coupling reaction. Water content in solvents should be controlled, especially when using anhydrous conditions, but is necessary for many common base systems. Ensure that the this compound, boronic acid, and base are of high purity. Solvents should be of appropriate grade and properly degassed.
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave heating can often significantly reduce reaction times and improve yields by providing efficient and uniform heating. A typical starting point would be to adapt the conventional heating protocol to a sealed microwave vessel, starting with a lower temperature and shorter reaction time and optimizing from there.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the Suzuki coupling of iodoaniline derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 95 |
| 2 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | Not specified |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 92 |
| 4 | 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4) | - | K₂CO₃ (2) | EtOH | 100 | >99 |
Data adapted from literature for structurally similar substrates.[2][4][5]
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a recommended starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 247 mg)
-
Arylboronic acid (1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
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Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
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1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[2] Following this, add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Reactions with 2-Ethyl-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-iodoaniline. The information is designed to help overcome common challenges encountered during synthesis and purification, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is a dark brown or reddish color. Has it decomposed?
A1: Not necessarily. While pure this compound is typically a light-colored solid, anilines as a class of compounds are susceptible to aerial oxidation, which can be accelerated by exposure to light. This often results in a reddish-brown appearance but does not always indicate significant decomposition. However, for sensitive downstream reactions, purification by recrystallization or column chromatography is recommended to remove any oxidation byproducts.
Q2: What are the most common impurities in crude this compound and its derivatives?
A2: Common impurities can include unreacted starting materials from its synthesis, other iodoaniline isomers, and di- or tri-iodinated products.[1] During subsequent reactions, side products such as deiodinated (dehalogenated) aniline (B41778), homocoupled products, or over-alkylated species may be present.
Q3: I'm observing significant streaking or tailing of my this compound derivative on a silica (B1680970) gel column. What is the cause and how can I fix it?
A3: The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel.[1] This can cause poor separation, tailing, and in some cases, degradation of the compound on the column. To mitigate this, you can:
-
Add a competing amine: Incorporate a small amount (0.1-1%) of a volatile amine like triethylamine (B128534) into your eluent system.
-
Use a different stationary phase: Consider using neutral alumina (B75360) or an amine-functionalized silica gel.[1]
Q4: How can I prevent the deiodination of this compound and its products?
A4: Deiodination (a type of dehalogenation) can be a side reaction in many palladium-catalyzed couplings. To minimize this, ensure your reaction is run under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous and thoroughly degassed. In some cases, the choice of ligand and base can also influence the extent of this side reaction.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product with significant side products.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture. Use degassed solvents and maintain a positive pressure of an inert gas. |
| Protodeiodination (Dehalogenation) | Use anhydrous solvents and reagents. The presence of water can lead to the protonation of the organopalladium intermediate. |
| Poor Catalyst Activity | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine (B1218219) ligands. Ensure the catalyst is not degraded. |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", fontname="Arial"]; A[Start: Low Yield in Suzuki Coupling] --> B{Identify Side Products by LC-MS/NMR}; B --> C[Major Side Product: Homocoupled Boronic Acid]; C --> D[Action: Improve Inert Atmosphere Technique]; D --> E[Degas Solvents Thoroughly]; D --> F[Use Schlenk Line or Glovebox]; B --> G[Major Side Product: Protodeiodinated Starting Material]; G --> H[Action: Ensure Anhydrous Conditions]; H --> I[Dry Solvents and Reagents]; H --> J[Use a Drying Agent]; B --> K[No Obvious Side Products, Low Conversion]; K --> L[Action: Optimize Reaction Conditions]; L --> M[Screen Different Ligands and Bases]; L --> N[Increase Catalyst Loading or Temperature]; } caption: Troubleshooting Suzuki Coupling Reactions.
Buchwald-Hartwig Amination
Problem: Formation of hydrodehalogenated arene and other byproducts.
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | This side reaction can lead to the formation of a hydrodehalogenated arene.[2] The choice of ligand is critical to promote reductive elimination over β-hydride elimination. Consider using bulkier, electron-rich phosphine ligands. |
| Reaction with Solvent | In some cases, the catalyst can react with the solvent. Ensure the chosen solvent is stable under the reaction conditions. |
| Incomplete Reaction | Optimize the base, temperature, and reaction time. Ensure the palladium catalyst is active. |
Sonogashira Coupling
Problem: Formation of Glaser coupling byproduct (alkyne homocoupling).
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | The Glaser coupling is an oxidative homocoupling of terminal alkynes and is promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions.[3] |
| Incorrect Copper(I) to Palladium Ratio | The ratio of the copper co-catalyst to the palladium catalyst can be crucial. Optimize this ratio to favor the cross-coupling pathway. |
| Base Selection | The choice of amine base can influence the outcome. Ensure the base is suitable for the specific substrates being used. |
N-Alkylation
Problem: Formation of the N,N-diethyl derivative.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The mono-alkylated product can be further alkylated to the di-alkylated species.[4] |
| Control Stoichiometry: Use a molar ratio of this compound to the alkylating agent of 1:1 to 1:1.2.[4] | |
| Slow Addition: Add the alkylating agent or reducing agent (in reductive amination) dropwise to maintain a low concentration and favor mono-alkylation.[4] | |
| Lower Temperature: Reducing the reaction temperature can sometimes improve the selectivity for mono-alkylation.[4] |
Quantitative Data Summary
The following tables provide representative data for common reactions involving iodoanilines. Note that optimal conditions for this compound may require further optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoanilines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | >90[5] |
| 2-Iodoaniline (B362364) | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 95 |
| 2-Iodoaniline | 3-Thienylboronic acid | XPhos Pd G2 (1) | Cs₂CO₃ | 2-MeTHF | 80 | 92 |
Table 2: Representative Conditions for N-Alkylation of 2-Iodoaniline [6]
| Alkylation Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 80-95 |
| Ullmann Condensation | CuI (10) | Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 70-85 |
| Direct Alkylation | None | None | K₂CO₃ | Acetonitrile | 80 | 12 | 60-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an N-alkylated-2-iodoaniline with an arylboronic acid.[5]
-
Reaction Setup: In a Schlenk tube, combine N-ethyl-2-iodoaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the argon atmosphere, add degassed 4:1 dioxane/water. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (B1210297) (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination (N-Ethylation)
This protocol describes the N-ethylation of an iodoaniline using acetaldehyde (B116499) and a reducing agent.[4]
-
Reaction Setup: To a solution of 2-iodoaniline (1.0 equiv.) in 1,2-dichloroethane (B1671644) (DCE), add acetaldehyde (1.2 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (DCM).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The less polar N,N-diethyl-2-iodoaniline will elute first, followed by the desired N-ethyl-2-iodoaniline.[4]
References
Technical Support Center: Purification of 2-Ethyl-4-iodoaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Ethyl-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or reddish oil/solid. Does this indicate decomposition?
A1: Not necessarily. Anilines, including this compound, are susceptible to aerial oxidation, which can be accelerated by exposure to light.[1] This often results in a dark reddish-brown appearance but does not always signify significant decomposition.[1] However, for use in subsequent sensitive reactions, purification is highly recommended to remove these oxidation byproducts.[1]
Q2: What are the typical impurities in crude this compound?
A2: Common impurities can originate from the synthetic route and may include:
-
Unreacted starting materials: Such as 2-ethylaniline.
-
Isomers: Positional isomers like 4-ethyl-2-iodoaniline (B6329053) or other isomers formed during the iodination step.[2]
-
Over-iodinated species: Di- or tri-iodinated products.[1]
-
Byproducts from synthesis: Depending on the specific reagents used.[3]
-
Oxidation products: Formed during storage or workup.[2]
Q3: How can I monitor the purification progress effectively?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purity. A suitable mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[2][3] Adjust the ratio to achieve a good separation of spots. The purified product should appear as a single spot on the TLC plate.[2]
Q4: Which purification method should I choose: recrystallization or column chromatography?
A4: The choice depends on the impurity profile, the required final purity, and the scale of the purification.[3]
-
Recrystallization is often practical and efficient for removing impurities with different solubility profiles, especially on a larger scale when the crude product is moderately pure.[3]
-
Flash Column Chromatography is the preferred method for separating complex mixtures of impurities, such as isomers, or when the highest possible purity is required.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated or contains a high concentration of impurities.[1][2] | Use a lower-boiling point solvent. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][2] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.[1] | Evaporate some of the solvent to increase the concentration and then cool again.[1] Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then cool slowly.[1] |
| Poor recovery of the final product. | The compound has significant solubility in the cold solvent. Too much solvent was used during the dissolution step.[2] | Cool the solution in an ice bath to maximize crystal formation.[1][2] Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Crystals are still colored after recrystallization. | Colored impurities are co-crystallizing with the product. The compound itself is slightly colored, but significant color indicates impurities.[1] | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1] Use charcoal sparingly as it can also adsorb your product.[2] |
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on TLC/column. | This compound is a basic amine and interacts strongly with the acidic silanol (B1196071) groups on standard silica (B1680970) gel.[1] | Add a small amount of a volatile amine like triethylamine (B128534) (e.g., 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[1][2] Use an alternative stationary phase like neutral alumina (B75360) or amine-functionalized silica gel.[1] |
| Low recovery of the product from the column. | The compound is strongly adsorbed to the stationary phase.[1][2] The polarity of the mobile phase is too low to elute the compound. | Gradually increase the polarity of the mobile phase during elution. If using triethylamine in the eluent, ensure it is thoroughly removed during solvent evaporation (co-evaporation with a suitable solvent may be necessary).[1] |
| Compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel.[1] | Use a less acidic stationary phase like neutral alumina. Purify quickly using flash chromatography to minimize the contact time between the compound and the silica gel.[1] |
Quantitative Data Summary
The following table provides typical quantitative data from the purification of a structurally similar compound, 2-iodoaniline. Results for this compound are expected to be comparable, though optimal conditions may vary.
| Purification Method | Purity (by GC) | Recovery (%) | Melting Point (°C) |
| Crude Product | ~85% | - | 51-54 |
| Recrystallization | >98% | 80-90% | 55-58 |
| Flash Column Chromatography | >99% | 70-85% | 56-58 |
| (Data adapted from purification of 2-iodoaniline)[3] |
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[4] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 1: Purification by Recrystallization
This method is effective for removing impurities with solubility profiles different from that of the product.
-
Solvent Selection: The ethyl group in this compound increases its non-polar character compared to 2-iodoaniline. Good solvent systems to test include hexanes, or a two-solvent system such as toluene/hexanes or benzene/petroleum ether.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is dark, add a small amount of activated charcoal, and gently boil for 2-5 minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step is crucial to remove impurities before crystallization begins.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration, washing them with a small volume of the cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating this compound from impurities with similar polarities, such as isomers.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (230-400 mesh) is common.[3] If tailing is observed on an analytical TLC plate, consider adding 0.1-1% triethylamine to the eluent or using amine-functionalized silica.[1]
-
Mobile Phase: A mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point.[3] Determine the optimal solvent ratio using TLC to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
-
Column Packing: Pack the column using the chosen mobile phase (with added triethylamine if necessary), ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). For better resolution, adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.[1][5]
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting product under high vacuum.[3]
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow for recrystallization.
References
Troubleshooting low conversion rates in 2-Ethyl-4-iodoaniline reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Ethyl-4-iodoaniline.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the direct iodination of 2-ethylaniline (B167055), providing potential causes and recommended solutions in a clear question-and-answer format.
Q1: My reaction has a very low conversion rate, with a significant amount of 2-ethylaniline starting material remaining. What is the likely cause?
Low conversion can stem from several factors. The most common issues are related to the iodinating agent or the reaction pH. Iodine (I₂) is a mild electrophile and requires an activating agent or specific conditions to efficiently iodinate an aniline (B41778) ring.[1] Furthermore, if the reaction medium becomes too acidic, the aniline's amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated form is strongly deactivating and will halt the electrophilic aromatic substitution reaction.[2]
Solutions:
-
Ensure Proper pH: Use a mild base like sodium bicarbonate (NaHCO₃) to neutralize the hydroiodic acid (HI) produced during the reaction. This prevents the protonation of the aniline starting material.[2][3]
-
Use an Activating System: If using molecular iodine, consider the addition of an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). However, this must be done carefully to avoid oxidation of the aniline itself.
-
Alternative Iodinating Agents: Consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS), which can be effective even for less reactive aromatic rings, often activated with a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[4]
Q2: The reaction mixture has turned into a dark, tarry, or polymeric material. What causes this and how can it be prevented?
The formation of dark, insoluble materials is a classic sign of aniline oxidation.[2] Aniline and its derivatives are electron-rich and can be easily oxidized by iodine, especially under harsh conditions or prolonged reaction times. This oxidation leads to the formation of polymeric byproducts.
Solutions:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0-15 °C) to reduce the rate of oxidation.[2]
-
Limit Air Exposure: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Use a Milder Iodinating System: A pre-formed morpholine-iodine complex can be a milder alternative to elemental iodine.[2]
-
Protect the Amino Group: While adding steps, the most robust solution is to protect the amino group as an acetamide. The resulting N-(2-ethylphenyl)acetamide is much less susceptible to oxidation. The iodination can then be performed, followed by hydrolysis of the acetyl group to yield the desired product.
Q3: My product is a mixture of isomers, not just the desired this compound. How can I improve regioselectivity?
The amino group is a strong ortho-, para-director. In 2-ethylaniline, the ethyl group at the ortho position provides significant steric hindrance, which strongly favors iodination at the para position. However, small amounts of the ortho-iodinated byproduct (2-ethyl-6-iodoaniline) may still form.
Solutions:
-
Steric Control: Using a bulkier iodinating agent might further enhance the preference for the less hindered para position.
-
Protecting Group Strategy: Acetylating the amino group to form an acetanilide (B955) significantly increases the steric bulk around the nitrogen, further enforcing para-substitution. This is a highly effective method for ensuring regioselectivity.
-
Purification: Careful column chromatography can usually separate the para (desired) and ortho (undesired) isomers.
Q4: I am observing a significant amount of di-iodinated product. How can this be minimized?
The high reactivity of the aniline ring, activated by the amino group, can lead to over-iodination, where a second iodine atom is added to the ring.[2] The mono-iodinated product is still an activated ring and can react further.
Solutions:
-
Stoichiometric Control: Use exactly one equivalent of the iodinating agent relative to the 2-ethylaniline. Slowly add the iodinating agent to the reaction mixture to maintain a low concentration and reduce the chance of a second iodination on the product.[2]
-
Lower Reaction Temperature: Conducting the reaction at a reduced temperature can help control the reaction rate and improve selectivity for the mono-iodinated product.
-
Reduce Reactivity via Protection: As with other side reactions, converting the aniline to an acetanilide moderates the ring's reactivity and strongly favors mono-iodination.
Data Presentation
The following table summarizes typical reaction conditions for the iodination of aniline derivatives, which can be adapted for 2-ethylaniline.
| Parameter | Condition A (Mild) | Condition B (Activated) | Condition C (Protected) | Typical Yield Range |
| Substrate | 2-Ethylaniline | 2-Ethylaniline | N-(2-ethylphenyl)acetamide | N/A |
| Iodinating Agent | I₂ (1.0 eq) | NIS (1.1 eq) | I₂ (1.0 eq) + Oxidant | 75-95% |
| Base / Acid | NaHCO₃ (1.5 eq) | TFA (catalytic) | Acetic Acid (solvent) | (Varies with method) |
| Solvent | Diethyl Ether / H₂O | Acetonitrile | Glacial Acetic Acid | (Varies with method) |
| Temperature | 10-15 °C | Room Temperature | Room Temperature | (Varies with method) |
| Reaction Time | 2-4 hours | 1-3 hours | 2-5 hours | (Varies with method) |
| Key Outcome | Good for simple substrates | Effective for less active rings | High regioselectivity, no oxidation | (Varies with method) |
Yields are highly dependent on the specific substrate and precise reaction conditions. The data is adapted from protocols for similar aniline iodinations.[2][3]
Experimental Protocols
Protocol: Direct para-Iodination of 2-Ethylaniline
This protocol is adapted from a highly efficient and scalable method for the iodination of sterically hindered anilines.[3]
Materials:
-
2-Ethylaniline
-
Molecular Iodine (I₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Two-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a 2 L two-necked flask with a mechanical stirrer. In a separate flask, dissolve 1.0 equivalent of molecular iodine in diethyl ether (approx. 3-4 mL per gram of iodine).
-
Reaction Mixture: To the reaction flask, add 1 L of a saturated aqueous sodium bicarbonate solution.
-
Addition of Aniline: Begin vigorous stirring of the NaHCO₃ solution. Add 1.05 equivalents of 2-ethylaniline to the flask.
-
Addition of Iodine: Add the iodine/ether solution dropwise to the stirred biphasic mixture over approximately 10-15 minutes.
-
Reaction: Stir the mixture vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, stop the stirring and transfer the mixture to a separatory funnel.
-
Separate the organic (ether) layer.
-
To remove any unreacted iodine, wash the organic layer with a saturated sodium thiosulfate solution until the organic phase becomes colorless.[5]
-
Wash the organic layer with water, followed by brine. . Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in 2-ethylaniline iodination.
Problem-Cause-Solution Relationships
Caption: Relationships between common problems, their causes, and effective solutions.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Ethyl-4-iodoaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 2-Ethyl-4-iodoaniline. This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1] The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, leading to biaryl compounds.[2]
-
Heck Coupling: For the formation of C-C bonds with alkenes, yielding substituted alkenes.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, producing arylalkynes.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[6][7]
Q2: What are the typical starting catalyst systems for coupling reactions with this compound?
A2: The choice of catalyst system is crucial for a successful reaction. Here are some recommended starting points for different coupling reactions:
| Coupling Reaction | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Toluene | 100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Et₃N | 50 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 |
This table provides representative starting conditions. Optimization is often necessary for specific substrates.[3]
Q3: How does the ethyl group at the ortho position of this compound affect the coupling reaction?
A3: The ortho-ethyl group can introduce steric hindrance, which may influence the rate and efficiency of the coupling reaction. For sterically hindered substrates, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos is often beneficial as they can promote the oxidative addition step and stabilize the catalytic species.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity and Loading: Ensure your palladium source and ligand are fresh and active. If catalyst decomposition is suspected, consider using a more stable precatalyst. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly for challenging substrates.[8]
-
Ligand Selection: The choice of ligand is critical. For a substrate like this compound with some steric hindrance, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly enhance reactivity.[3]
-
Base and Solvent: The base plays a crucial role in the transmetalation step. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered. The solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, should be thoroughly degassed to prevent catalyst oxidation.[2]
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates. Gradually increasing the temperature may improve the yield.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid.
-
Problem 2: Formation of Side Products
-
Question: I am observing significant side products in my coupling reaction, such as homocoupling of the boronic acid (in Suzuki) or dehalogenation of this compound. How can I minimize these?
-
Answer:
-
Homocoupling: This is often due to the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
-
Dehalogenation (Proto-deiodination): This side reaction, where the iodine is replaced by a hydrogen atom, can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider screening different bases. Sometimes, lowering the reaction temperature can also mitigate this issue.
-
Glaser Coupling (in Sonogashira): Homocoupling of the terminal alkyne can occur, especially in the presence of the copper co-catalyst.[9] Running the reaction under copper-free conditions or using a lower concentration of the copper catalyst can minimize this side product.[4][5]
-
Problem 3: Difficulty in Product Purification
-
Question: The purification of my coupled product is challenging due to the presence of residual catalyst and ligands. What are some effective purification strategies?
-
Answer:
-
Filtration: After the reaction, diluting the mixture with a suitable solvent and filtering it through a plug of silica (B1680970) gel or celite can remove a significant portion of the palladium catalyst.
-
Aqueous Wash: Washing the organic extract with an aqueous solution of ammonium (B1175870) chloride or a dilute acid can help remove the amine base and some inorganic salts.
-
Column Chromatography: Flash column chromatography is often necessary for final purification. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.[10] The polarity of the eluent should be carefully optimized to achieve good separation.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-ethyl-2-iodoaniline with Phenylboronic Acid [2]
-
Materials:
-
N-ethyl-2-iodoaniline (1.0 mmol, 247 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Degassed Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a reaction tube, add N-ethyl-2-iodoaniline, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-ethyl-2-aminobiphenyl.
-
Protocol 2: Heck Coupling of N-ethyl-2-iodoaniline with Styrene (B11656) [3]
-
Materials:
-
N-ethyl-2-iodoaniline (1.0 mmol, 247 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a sealed tube, combine N-ethyl-2-iodoaniline, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Visualizations
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the key coupling reactions discussed.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Caption: Heck Coupling Catalytic Cycle.
Caption: Sonogashira Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. ijnc.ir [ijnc.ir]
- 10. rsc.org [rsc.org]
Preventing N,N-diethyl byproduct in reductive amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reductive amination experiments, with a specific focus on preventing the formation of the N,N-diethyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N,N-diethyl byproduct formation in the reductive amination of a primary amine with acetaldehyde?
The formation of the N,N-diethyl tertiary amine byproduct occurs when the initially formed secondary amine undergoes a second reductive amination with another molecule of the aldehyde present in the reaction mixture. This over-alkylation is a common side reaction in reductive amination.[1][2][3]
Q2: How can I minimize the formation of this N,N-diethyl byproduct?
Several strategies can be employed to suppress the formation of the tertiary amine byproduct:
-
Stepwise (Indirect) Procedure: The most effective method is to separate the reaction into two distinct steps: first, the formation of the imine, followed by its reduction.[4][5][6] This minimizes the exposure of the product secondary amine to the aldehyde.
-
Choice of Reducing Agent: Utilize a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group of the aldehyde.[2][7][8][9] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often recommended for this purpose.[2][7][9]
-
Stoichiometry Control: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the primary amine relative to the aldehyde can help to ensure the aldehyde is consumed in the formation of the initial imine.
-
Reaction Conditions:
-
pH Control: Maintaining a mildly acidic pH (around 4-7) is optimal for imine formation.[4][6][7] Highly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions do not favor imine formation.
-
Non-Acidic Conditions for Reduction: The reduction step can be performed under non-acidic conditions to suppress further reaction of the secondary amine.[4]
-
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst, such as Raney nickel, can be a highly selective method that often avoids the formation of tertiary amines, especially in the absence of acid.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant formation of N,N-diethyl byproduct (e.g., >10%) | The secondary amine product is reacting with remaining aldehyde. | 1. Switch to a stepwise (indirect) protocol. First, form the imine completely, then add the reducing agent.[4][5][6]2. Change the reducing agent. If using NaBH₄ in a one-pot reaction, switch to a milder agent like NaBH(OAc)₃ or NaBH₃CN.[2][7][8][9]3. Adjust stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the primary amine. |
| Low yield of the desired secondary amine | Inefficient imine formation. | 1. Optimize pH. Ensure the reaction medium is mildly acidic (pH 4-7) to facilitate imine formation.[4][6][7]2. Use a dehydrating agent. Add molecular sieves (e.g., 4Å) to the imine formation step to remove water and drive the equilibrium towards the imine.[4] |
| Reaction is slow or does not go to completion | Low reactivity of starting materials or non-optimal reaction conditions. | 1. Increase temperature. Gentle heating can sometimes improve reaction rates, but monitor for byproduct formation.2. Consider a Lewis acid catalyst. For less reactive substrates, adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can improve yields.[8] |
| Difficulty in purifying the secondary amine from the tertiary amine byproduct | Similar polarities of the desired product and the byproduct. | 1. Optimize reaction conditions to minimize byproduct formation. Prevention is better than cure.2. Consider alternative purification techniques. If chromatography is challenging, explore techniques like fractional distillation (if boiling points differ significantly) or crystallization. |
Experimental Protocols
Protocol 1: Stepwise (Indirect) Reductive Amination to Minimize N,N-Diethyl Byproduct
This protocol is designed to maximize the yield of the secondary amine by separating the imine formation and reduction steps.[5][6]
Step A: Imine Formation
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde (e.g., acetaldehyde, 0.95-1.0 equivalent) in a suitable solvent like methanol (B129727) or ethanol.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or 4Å molecular sieves.[4]
-
Stir the mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting aldehyde is consumed. This typically takes 1-4 hours.
-
Once imine formation is complete, filter off the dehydrating agent. The resulting solution containing the imine can be used directly in the next step.
Step B: Reduction of the Imine
-
Cool the solution containing the imine in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a more direct approach suitable for many substrates, relying on the selectivity of the reducing agent to minimize over-alkylation.[5][7]
-
To a stirred solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)), add the aldehyde (e.g., acetaldehyde, 1.0-1.2 equivalents).
-
Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as required.
Visualizations
Caption: Reaction pathway of reductive amination leading to the desired secondary amine and the undesired tertiary amine byproduct.
Caption: A troubleshooting flowchart for addressing the issue of N,N-diethyl byproduct formation.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of Iodoanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of iodoaniline isomers (2-iodoaniline, 3-iodoaniline (B1194756), and 4-iodoaniline). This guide is intended for researchers, scientists, and drug development professionals to assist in obtaining high-purity materials.
Troubleshooting Recrystallization of Iodoanilines
This section addresses common problems encountered during the recrystallization of iodoanilines and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | The melting point of the impure iodoaniline is lower than the boiling point of the solvent.[1] | - Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the iodoaniline is more soluble to lower the solution's boiling point. - Ensure the initial crude material is of reasonable purity; consider a preliminary purification by column chromatography if heavily impure.[1] - Use a lower-boiling point solvent or solvent mixture. |
| Low or No Crystal Formation | The solution is not sufficiently saturated.[1] | - Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[1] - Add a seed crystal of pure iodoaniline. |
| The iodoaniline is too soluble in the chosen solvent, even at low temperatures.[1] | - Select a different solvent or a mixed-solvent system where the iodoaniline has lower solubility at cold temperatures. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] | |
| Low Recovery of Crystals | Too much solvent was used during dissolution. | - Use the minimum amount of hot solvent required to just dissolve the crude iodoaniline. |
| Premature crystallization occurred during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1] | |
| Significant product remains in the mother liquor. | - Cool the filtrate in an ice bath for a longer duration to maximize precipitation. - Reduce the volume of the mother liquor and cool again to obtain a second crop of crystals. | |
| Colored Crystals | Colored impurities are co-precipitating with the iodoaniline. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1] |
| Iodoanilines are prone to air oxidation, which can cause discoloration.[1] | - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Store the purified iodoaniline in a dark, cool place under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude iodoanilines?
A1: Common impurities can include other positional isomers of iodoaniline (e.g., 2- and 4-iodoaniline (B139537) in a synthesis targeting the 3-isomer), di-iodinated anilines, and unreacted starting materials. Oxidation byproducts can also be present, often contributing to a darker color.
Q2: How do I select a suitable recrystallization solvent for an iodoaniline isomer?
A2: An ideal solvent should dissolve the iodoaniline completely at an elevated temperature but have low solubility at room temperature or below. A good starting point is to test small amounts of the crude material in various solvents such as hexanes, ethanol, or a two-solvent system like benzene (B151609) and petroleum ether.[1] For 4-iodoaniline, gasoline (a mixture of hydrocarbons) has also been used effectively.[2]
Q3: My 3-iodoaniline is difficult to recrystallize. Are there alternative purification methods?
A3: Yes, if conventional recrystallization proves challenging for 3-iodoaniline, sublimation can be an effective purification technique. A study reported obtaining high-purity crystals of 3-iodoaniline through prolonged and repeated sublimation at a temperature just above 0°C.[3]
Q4: Can I use a single solvent for recrystallization?
A4: Yes, if a single solvent meets the criteria of high solubility when hot and low solubility when cold, it can be used. For example, hexanes have been used for the recrystallization of 2-iodoaniline (B362364).[4] However, mixed solvent systems, such as benzene-petroleum ether, are often employed to achieve the desired solubility profile.[4]
Q5: How can I prevent the decomposition of iodoanilines during purification?
A5: Iodoanilines can be sensitive to light and air. It is advisable to minimize exposure to light and to consider performing the recrystallization under an inert atmosphere, especially if discoloration is a problem.[1] Storing the purified product in a dark, airtight container, preferably under nitrogen or argon, is also recommended.
Solubility Data
| Iodoaniline Isomer | Water | Alcohol (Ethanol) | Ether (Diethyl Ether) | Chloroform | Petroleum Ether / Hexanes | Benzene |
| 2-Iodoaniline | Insoluble[5] | Soluble[5] | Soluble[5] | Soluble | Sparingly soluble cold, soluble hot[4] | Soluble[5] |
| 3-Iodoaniline | - | - | - | - | - | - |
| 4-Iodoaniline | Slightly soluble[6] | Freely soluble | Freely soluble | Freely soluble[6] | Sparingly soluble cold, soluble hot[6] | - |
Note: Detailed solubility data for 3-iodoaniline is not well-documented in the searched literature.
Experimental Protocols
General Protocol for Recrystallization of Iodoanilines:
-
Solvent Selection: In a small test tube, add a small amount of crude iodoaniline and a few drops of a test solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude iodoaniline in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to completely dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Allow the hot filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Mixed Solvents: If a mixed solvent system is used (e.g., benzene-petroleum ether), add the second solvent (the one in which the iodoaniline is less soluble) dropwise to the hot solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.
Specific Protocol for 2-Iodoaniline using Benzene-Petroleum Ether:
-
Dissolve the crude 2-iodoaniline in a minimal amount of warm benzene (approximately 1 mL of benzene per gram of crude material) in a round-bottomed flask with stirring in a 50 °C oil bath.[4]
-
To the dark brown solution, slowly add petroleum ether with continuous stirring. Approximately four times the volume of benzene should be added.[4]
-
Allow the mixture to cool to room temperature, and then place it in a -20 °C freezer for approximately 4 hours.[4]
-
Collect the dark brown crystals by filtration through a coarse fritted funnel.[4]
-
Further purification can be achieved by sublimation under high vacuum (oil bath temperature: 50–55 °C).[4]
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 2-Ethyl-4-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Ethyl-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and which is preferred for scale-up?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route A: Direct Iodination of 2-Ethylaniline (B167055). This method involves the direct electrophilic iodination of 2-ethylaniline. While seemingly straightforward, this route often leads to a mixture of isomers, primarily the desired 4-iodo product and the ortho-substituted 6-iodo isomer, which can be challenging to separate at a large scale.
-
Route B: Ethylation of 4-Iodoaniline (B139537). This approach involves the ethylation of commercially available 4-iodoaniline. This method generally offers better regioselectivity, leading to a cleaner product profile and simplifying downstream purification, making it a more favorable route for scale-up.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Careful control of several parameters is crucial for a successful and reproducible scale-up:
-
Temperature: Many of the reactions, particularly iodination and diazonium salt formations (if applicable), are exothermic. Inadequate heat transfer in large reactors can lead to runaway reactions, increased byproduct formation, and reduced yields.[1]
-
Mixing and Agitation: Inefficient mixing can result in localized concentration gradients and "hot spots," which can negatively impact reaction selectivity and yield.[1][2] This is especially critical when dealing with slurries or multi-phasic reaction mixtures.
-
Stoichiometry and Reagent Addition Rate: The molar ratio of reactants must be carefully controlled. For instance, in ethylation reactions, using a large excess of the ethylating agent can lead to the formation of the N,N-diethyl byproduct.[3] A slow, controlled addition of reagents is often necessary to manage exotherms and minimize side reactions.[3]
-
Inert Atmosphere: To prevent oxidation of the aniline (B41778) starting materials or products, it is often beneficial to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Q3: What are the most common impurities encountered, and how can they be minimized?
A3: The impurity profile largely depends on the synthetic route chosen:
-
From Direct Iodination of 2-Ethylaniline:
-
Regioisomers: The primary impurity is typically 2-ethyl-6-iodoaniline. Minimizing its formation involves optimizing the reaction conditions (solvent, temperature, and iodinating agent).
-
Di-iodinated products: Over-iodination can occur, leading to di-iodoaniline species. This can be controlled by careful stoichiometry.
-
-
From Ethylation of 4-Iodoaniline:
-
Over-alkylation: The formation of N,N-diethyl-4-iodoaniline is a common byproduct.[3] This can be minimized by controlling the stoichiometry of the ethylating agent, maintaining a lower reaction temperature, and slowly adding the reagents.[3]
-
Unreacted Starting Material: Incomplete conversion will leave residual 4-iodoaniline in the product mixture.
-
Q4: What are the recommended large-scale purification techniques for this compound?
A4: While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, this method can be costly and time-consuming for large quantities.[3][4] For industrial-scale purification, the following methods are more suitable:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid products.[5] A suitable solvent or solvent system must be identified to provide good recovery of the pure product.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Salt Formation and Crystallization: As an amine, this compound can be converted to a crystalline salt (e.g., hydrochloride), which can be easier to purify by recrystallization than the free base. The pure amine can then be regenerated by neutralization.[2]
Troubleshooting Guide
Problem 1: Consistently low yield, even with complete consumption of starting material.
-
Possible Cause: Degradation of the starting material or product under the reaction conditions. Anilines can be sensitive to strong acidic or oxidizing conditions.[3]
-
Solution:
-
Ensure Reagent Purity: Use high-purity starting materials and solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation.[3]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of degradation.
-
Work-up Losses: Significant product loss can occur during aqueous extractions and other work-up steps. Optimize phase separation and minimize the number of transfer steps.[3]
-
Problem 2: Formation of a complex mixture of products that are difficult to separate.
-
Possible Cause: Multiple side reactions are occurring.
-
Solution:
-
Choice of Reagents: The choice of reagents is critical. For instance, in reductive amination for ethylation, sodium triacetoxyborohydride (B8407120) is often milder and more selective than sodium borohydride, reducing side reactions.[3]
-
pH Control: The pH of the reaction can significantly influence the outcome. For reactions involving imine formation, mildly acidic conditions (pH 4-6) are often optimal.[3]
-
Solvent Selection: The solvent can affect both reaction rates and selectivity. Aprotic solvents like DCM or DCE are commonly used for reductive aminations.[3]
-
Problem 3: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent system is not optimal, or impurities are depressing the melting point.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A co-solvent system may be required to achieve good crystallization.[5]
-
Cooling Rate: Ensure a slow cooling rate, as rapid cooling can sometimes lead to oil formation.[6]
-
Seed Crystals: If available, add a small seed crystal of the pure product to induce crystallization.
-
Further Purification: The crude product may require further purification (e.g., by passing through a short plug of silica) to remove impurities that inhibit crystallization.
-
Data Presentation
Table 1: Hypothetical Results for the Direct Iodination of 2-Ethylaniline under Various Conditions
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ratio (4-iodo:6-iodo) |
| 1 | I₂ / NaHCO₃ | H₂O | 15 | 1 | 78 | 85:15 |
| 2 | ICl | CH₂Cl₂ | 0 | 2 | 85 | 90:10 |
| 3 | NIS | CH₃CN | 25 | 4 | 82 | 88:12 |
| 4 | I₂ / HIO₃ | AcOH | 50 | 3 | 75 | 80:20 |
NIS: N-Iodosuccinimide
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Iodination
This protocol provides a general guideline for the direct iodination of 2-ethylaniline.
Materials:
-
2-Ethylaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-ethylaniline (1.0 eq), sodium bicarbonate (1.5 eq), and water. Cool the mixture to 10-15°C with an ice bath.
-
Iodine Addition: Add powdered iodine (1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.[6]
-
Reaction: Stir the mixture vigorously for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the 2-ethylaniline is consumed.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Ethyl-4-iodoaniline
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-4-iodoaniline. Prepared for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral features of this compound. The guide presents predicted spectral data for this compound, supported by experimental data from structurally related aniline (B41778) derivatives for comparative analysis.
Predicted and Comparative NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Comparative Compounds (400 MHz, CDCl₃)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-3 | ~ 7.45 | d | ~ 2.0 | 1H |
| H-5 | ~ 7.20 | dd | ~ 8.4, 2.0 | 1H | |
| H-6 | ~ 6.55 | d | ~ 8.4 | 1H | |
| -NH₂ | ~ 3.80 | br s | - | 2H | |
| -CH₂- | ~ 2.50 | q | 7.6 | 2H | |
| -CH₃ | ~ 1.20 | t | 7.6 | 3H | |
| 2-Iodo-4-methylaniline (B1303665) | H-3 | 7.47 | d | 1.6 | 1H |
| H-5 | 6.95 | dd | 8.0, 1.6 | 1H | |
| H-6 | 6.66 | d | 8.0 | 1H | |
| -NH₂ | 3.84 | s | - | 2H | |
| -CH₃ | 2.21 | s | - | 3H | |
| 4-Chloro-2-iodoaniline (B181669) | H-3 | 7.60 | d | 2.4 | 1H |
| H-5 | 7.10 | dd | 8.8, 2.4 | 1H | |
| H-6 | 6.66 | d | 8.8 | 1H | |
| -NH₂ | 4.09 | s | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Comparative Compounds (100 MHz, CDCl₃)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~ 145.0 |
| C-2 | ~ 130.0 | |
| C-3 | ~ 139.0 | |
| C-4 | ~ 82.0 | |
| C-5 | ~ 130.5 | |
| C-6 | ~ 116.0 | |
| -CH₂- | ~ 24.0 | |
| -CH₃ | ~ 14.0 | |
| 2-Iodo-4-methylaniline | C-1 | 144.4 |
| C-2 | 84.5 | |
| C-3 | 139.2 | |
| C-4 | 129.7 | |
| C-5 | 130.2 | |
| C-6 | 114.8 | |
| -CH₃ | 20.0 | |
| 4-Chloro-2-iodoaniline | C-1 | 145.7 |
| C-2 | 83.6 | |
| C-3 | 137.9 | |
| C-4 | 123.3 | |
| C-5 | 129.4 | |
| C-6 | 115.1 |
Interpretation of Predicted Spectra
¹H NMR Spectrum: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the ethyl group protons. The aromatic region should display three signals. The proton at the 3-position (H-3) is anticipated to appear as a doublet around 7.45 ppm due to coupling with H-5. The H-5 proton is expected to be a doublet of doublets around 7.20 ppm, coupling with both H-3 and H-6. The H-6 proton should appear as a doublet around 6.55 ppm, coupling with H-5. The amine protons (-NH₂) are expected to be a broad singlet around 3.80 ppm. The ethyl group should present as a quartet around 2.50 ppm for the methylene (B1212753) (-CH₂-) protons and a triplet around 1.20 ppm for the methyl (-CH₃) protons, with a coupling constant of approximately 7.6 Hz.
¹³C NMR Spectrum: The predicted ¹³C NMR spectrum should exhibit eight distinct signals. The carbon bearing the amino group (C-1) is predicted to be around 145.0 ppm. The carbon with the ethyl group (C-2) is expected around 130.0 ppm. The C-3 and C-5 carbons are predicted to have chemical shifts of approximately 139.0 ppm and 130.5 ppm, respectively. The carbon attached to the iodine (C-4) is expected to be significantly shielded, appearing around 82.0 ppm. The C-6 carbon is predicted to be at about 116.0 ppm. The ethyl group carbons, -CH₂- and -CH₃, are anticipated at approximately 24.0 ppm and 14.0 ppm, respectively.
Comparative Analysis
A comparison with the experimental data of 2-iodo-4-methylaniline and 4-chloro-2-iodoaniline reveals expected trends. The chemical shifts of the aromatic protons in the predicted spectrum of this compound are in a similar range to these analogs. The electron-donating nature of the ethyl group compared to a methyl group is expected to cause slight upfield shifts for the ortho and para protons. The strong electron-withdrawing effect of the chlorine atom in 4-chloro-2-iodoaniline results in a downfield shift of the adjacent protons compared to the predicted values for this compound.
In the ¹³C NMR, the predicted chemical shift for the carbon bearing the iodine (C-4) in this compound is consistent with the significant shielding effect observed for this carbon in the comparative compounds. The chemical shifts of the other aromatic carbons are also in general agreement, with minor differences attributable to the electronic effects of the different substituents.
Experimental Protocol
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amines like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0-2.0 s
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 220 ppm)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of NMR Interpretation Logic
The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound, correlating the molecular structure with the expected spectral signals.
GC-MS for Purity Assessment of 2-Ethyl-4-iodoaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the validation of experimental outcomes and the overall safety and efficacy of the final products. This guide offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-Ethyl-4-iodoaniline.
This compound is a substituted aromatic amine, and its purity can be affected by starting materials, byproducts of the synthesis, and degradation products. GC-MS is a powerful and widely adopted technique for analyzing volatile and semi-volatile compounds like this compound, offering both high-resolution separation and definitive identification.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitation or identification of unknown impurities. Besides GC-MS, other common techniques include High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by UV absorbance.[1] | Separation based on polarity, with detection by mass-to-charge ratio.[1] | Nuclear spin transitions in a magnetic field.[2] |
| Strengths | High resolution, excellent for volatile impurities, and provides definitive identification.[1][3] | Robust, widely available, and suitable for non-volatile impurities.[3][4] | High sensitivity and selectivity.[1] | Provides structural information and allows for absolute quantification without a reference standard of the same compound.[2] |
| Weaknesses | Requires sample volatility, which may necessitate derivatization for some impurities, and there is a potential for thermal degradation.[1][3] | Lower sensitivity than MS-based methods, and co-elution can be an issue.[3] | Higher cost and complexity.[1] | Lower sensitivity and can be complex to interpret with multiple impurities.[1] |
| Typical Purity Range | Typically >98%.[1] | Typically >99%.[1] | High sensitivity for trace impurities.[1] | Quantitative (qNMR).[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/L range for aromatic amines.[1][5] | - | - | - |
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route. Common synthetic methods for similar iodoanilines involve the diazotization of an aniline (B41778) derivative followed by iodination or direct iodination of the aromatic ring.[6][7] Potential impurities could include:
-
Isomeric Byproducts: Positional isomers such as 2-ethyl-6-iodoaniline or 4-ethyl-2-iodoaniline (B6329053) may be formed during synthesis.
-
Starting Materials: Unreacted starting materials like 2-ethylaniline.
-
Intermediates: Incomplete reaction could leave residual intermediates.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[6]
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final product.[1]
Experimental Protocols
GC-MS Analysis of this compound (General Protocol)
This protocol is a generalized procedure based on methods for similar aromatic amines and may require optimization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the same solvent.[1]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[8]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[2]
-
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Scan Range: 40-450 amu.[2]
3. Data Analysis:
-
Purity is typically calculated using the area normalization method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.
-
Identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST).
HPLC-UV Analysis of this compound (Alternative Protocol)
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in a 10 mL volumetric flask with a diluent of acetonitrile/water (50:50, v/v) to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Purity is calculated by the area normalization method.
Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: GC-MS analysis workflow for purity assessment.
Caption: Overall purity assessment logical workflow. purity assessment logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Decoding the Molecular Blueprint: A Guide to Interpreting the Mass Spectrum of 2-Ethyl-4-iodoaniline
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a comprehensive interpretation of the mass spectrum of 2-Ethyl-4-iodoaniline, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and spectral data from analogous compounds. This comparative analysis will equip researchers with the necessary knowledge to identify and characterize this and similar molecules.
Predicted Mass Spectrum Data of this compound
The mass spectrum of this compound is anticipated to exhibit a distinct pattern of fragmentation, providing a veritable fingerprint of its molecular structure. The table below summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas and structural origins.
| m/z (Predicted) | Proposed Formula | Identity | Fragmentation Pathway |
| 247 | [C8H10IN]+• | Molecular Ion (M+•) | Ionization of this compound |
| 232 | [C7H7IN]+• | [M - CH3]+ | Loss of a methyl radical from the ethyl group |
| 120 | [C8H10N]+ | [M - I]+ | Cleavage of the C-I bond |
| 105 | [C7H7N]+ | [M - I - CH3]+ | Loss of a methyl radical from the [M - I]+ ion |
| 93 | [C6H7N]+• | [Iodoaniline - I]+• | Loss of iodine from a rearranged iodoaniline radical cation |
| 77 | [C6H5]+ | Phenyl cation | Fragmentation of the aromatic ring |
Interpreting the Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is driven by the ionization of the molecule, typically through electron impact (EI), which creates a high-energy molecular ion (M+•). This radical cation then undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. The predicted fragmentation cascade is as follows:
-
Molecular Ion (m/z 247): The peak at m/z 247 corresponds to the intact molecular ion of this compound ([C8H10IN]+•). Its presence and relative intensity provide the molecular weight of the compound.[1][2]
-
Loss of a Methyl Radical (m/z 232): A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage. In this case, the loss of a methyl radical (•CH3) from the ethyl group leads to the formation of a stable benzylic cation at m/z 232 ([M - CH3]+).
-
Loss of Iodine (m/z 120): The carbon-iodine bond is relatively weak and prone to cleavage. The loss of an iodine radical (•I) results in a prominent peak at m/z 120, corresponding to the 2-ethylaniline (B167055) cation ([M - I]+).
-
Sequential Loss of Iodine and Methyl (m/z 105): Following the loss of the iodine atom, the resulting 2-ethylaniline cation can undergo further fragmentation by losing a methyl radical, leading to the ion at m/z 105.
-
Formation of [C6H7N]+• (m/z 93): This fragment likely arises from rearrangements following the initial ionization, potentially involving the loss of the ethyl group and subsequent stabilization.
-
Phenyl Cation (m/z 77): The appearance of a peak at m/z 77 is characteristic of the phenyl cation ([C6H5]+), indicating the fragmentation of the substituted benzene (B151609) ring itself.
Experimental Protocols
The acquisition of a mass spectrum for this compound would typically involve the following protocol:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure the separation of the analyte from any impurities. For example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragments.
-
Visualizing the Fragmentation Pathway
The logical flow of the fragmentation of this compound can be visualized using the following diagram generated with Graphviz.
Caption: Predicted fragmentation pathway of this compound.
References
Navigating the Reactivity of Haloanilines: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Haloanilines are a versatile class of intermediates, prized for their utility in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 2-Ethyl-4-iodoaniline with its bromo- and chloro-analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The reactivity of haloanilines in these transformations is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This translates to a reactivity order of Iodoaniline > Bromoaniline > Chloroaniline, as the weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle. This guide presents a compilation of representative experimental data to quantify this trend and provides detailed protocols for key reactions.
Data Presentation: Reactivity in Cross-Coupling Reactions
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Haloanilines with Phenylboronic Acid
| Haloaniline | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2 | 95 |
| 4-Bromoaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 12 | 88 |
| 4-Chloroaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 24 | 75 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Haloanilines with Aniline
| Haloaniline | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 8 | 92 |
| 4-Bromoaniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 16 | 85 |
| 4-Chloroaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 24 | 78 |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, which can be adapted for this compound and other haloanilines.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Haloaniline (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the haloaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Haloaniline (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the haloaniline and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the logical relationship of haloaniline reactivity.
While specific signaling pathway involvement for this compound is not prominently documented, its importance lies in its role as a key structural motif in the synthesis of various biologically active compounds. The ability to selectively introduce diverse functionalities at the 4-position through cross-coupling reactions makes it a valuable precursor in drug discovery programs targeting a wide range of signaling pathways.
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 2-Ethyl-4-iodoaniline
For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of substituted indoles is therefore a critical endeavor. While 2-ethyl-4-iodoaniline serves as a viable precursor in certain indole syntheses, a wide array of alternative reagents and methodologies offer distinct advantages in terms of accessibility, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent indole synthesis methods that serve as alternatives to using this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide explores four principal alternatives to indole synthesis starting from precursors other than this compound:
-
Palladium-Catalyzed Larock Indole Synthesis: A versatile and powerful method for the synthesis of 2,3-disubstituted indoles from o-haloanilines (including chloro, bromo, and iodo derivatives) and alkynes.
-
Fischer Indole Synthesis: A classic and widely used method that constructs the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. Modern variations have expanded its scope and improved its efficiency.
-
Bischler-Möhlau Indole Synthesis: A method for synthesizing 2-arylindoles from α-haloacetophenones and an excess of an aniline (B41778) derivative. Contemporary modifications, such as microwave-assisted synthesis, have overcome the historically harsh reaction conditions.
-
Nenitzescu Indole Synthesis: A specific and efficient method for the preparation of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters.
Each of these methods offers a unique set of advantages and is suited to different synthetic targets and starting material availability. The following sections provide a detailed comparison of their performance based on experimental data, along with comprehensive protocols for their implementation.
Data Presentation: A Comparative Overview of Indole Synthesis Methods
The following tables summarize the performance of the discussed indole synthesis methods with various substrates and reaction conditions, allowing for a direct comparison of their efficacy.
Table 1: Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis is a highly modular approach where the choice of o-haloaniline and alkyne directly dictates the final indole structure. While o-iodoanilines are the most reactive, protocols have been developed for the more readily available and cost-effective o-bromo and o-chloroanilines, often requiring specific ligands to facilitate the reaction.[1][2][3]
| Entry | o-Haloaniline | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene (B1204595) | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 95 |
| 2 | o-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 18 | 90 |
| 3 | o-Bromoaniline | Diphenylacetylene | Pd[P(o-tol)₃]₂ | Na₂CO₃ | Dioxane | 100 | 12 | 70 |
| 4 | o-Chloroaniline | Diphenylacetylene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
Table 2: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method with a broad substrate scope. The reaction can be performed in one pot, and modern variations, such as microwave-assisted protocols, have significantly reduced reaction times and improved yields.[4][5]
| Entry | Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylhydrazine (B124118) | Cyclohexanone (B45756) | p-TSA | None (MW) | 150 | 3 min | 91 |
| 2 | Phenylhydrazine | Acetophenone | H₃PO₄/H₂SO₄ | None | 120 | 20 min | 85 |
| 3 | 4-Methoxyphenylhydrazine | Propiophenone | ZnCl₂ | Acetic Acid | 110 | 2 | 78 |
| 4 | Phenylhydrazine | Phenylacetaldehyde | PPA | None | 100 | 1 | 82 |
Table 3: Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
The classical Bischler-Möhlau synthesis often required harsh conditions, but microwave-assisted, solvent-free methods have made it a much more attractive and environmentally friendly option for the synthesis of 2-arylindoles.[6][7][8]
| Entry | Aniline | α-Bromoacetophenone | Conditions | Time | Yield (%) |
| 1 | Aniline | Phenacyl bromide | 2:1 mixture, MW (600W) | 1 min | 75 |
| 2 | 4-Methoxyaniline | Phenacyl bromide | 2:1 mixture, MW (600W) | 1 min | 72 |
| 3 | Aniline | 4'-Chlorophenacyl bromide | 2:1 mixture, MW (600W) | 1 min | 68 |
| 4 | 4-Chloroaniline | Phenacyl bromide | 2:1 mixture, MW (600W) | 1 min | 65 |
Table 4: Nenitzescu Indole Synthesis
The Nenitzescu synthesis is the premier method for accessing 5-hydroxyindoles. The reaction demonstrates good yields with a variety of substituted benzoquinones and β-enamines.[9][10][11][12]
| Entry | Benzoquinone | β-Enamine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Benzoquinone (B44022) | Ethyl β-aminocrotonate | None | Acetone (B3395972) | Reflux | 3 | 46 |
| 2 | 1,4-Benzoquinone | Ethyl β-aminocrotonate | ZnCl₂ | Dichloromethane | RT | 0.7 | 85 |
| 3 | Methyl-1,4-benzoquinone | Ethyl β-aminocrotonate | None | Acetic Acid | Reflux | 4 | 65 |
| 4 | 1,4-Naphthoquinone | N-Phenyl-β-enaminone | Cr(III)-salen | Nitromethane | 40 | 18 | 97 |
Experimental Protocols
This section provides detailed methodologies for the key indole synthesis reactions discussed in this guide.
Protocol 1: Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole
This protocol is adapted from the general procedure for the Larock indole synthesis.[13]
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add o-iodoaniline (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) to the flask, followed by diphenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2,3-diphenylindole.
Protocol 2: One-Pot Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a modern, efficient variation of the Fischer indole synthesis.[5]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
In a microwave-safe reaction vessel, mix phenylhydrazine (1.0 mmol, 1.0 equiv), cyclohexanone (1.0 mmol, 1.0 equiv), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Place the vessel in a microwave reactor and irradiate at 600 W for 3 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1,2,3,4-tetrahydrocarbazole.
Protocol 3: One-Pot, Solvent-Free Microwave-Assisted Bischler-Möhlau Indole Synthesis of 2-Phenylindole (B188600)
This environmentally friendly protocol avoids the use of solvents and provides good yields in a short reaction time.[14]
Materials:
-
Aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable open vessel, prepare a 2:1 molar mixture of aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate for 1 minute at 600 W.
-
After cooling, the resulting 2-phenylindole can be purified by column chromatography.
Protocol 4: Classical Nenitzescu Indole Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
This protocol describes the original Nenitzescu reaction conditions.[9][15]
Materials:
-
1,4-Benzoquinone
-
Ethyl β-aminocrotonate
-
Acetone
Procedure:
-
Prepare a solution of 1,4-benzoquinone (1.0 mmol, 1.0 equiv) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl β-aminocrotonate (1.0-1.2 equiv) to the stirred solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired 5-hydroxyindole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows of the described indole synthesis methods, highlighting the key transformations and relationships between the reactants and products.
Caption: General workflows for the Larock, Fischer, Bischler-Möhlau, and Nenitzescu indole syntheses.
Conclusion
The synthesis of indoles is a rich and diverse field, with a multitude of methods available to the modern chemist. While this compound can be a useful building block, the alternative reagents and methodologies presented in this guide offer a broader palette for the construction of this important heterocycle. The Palladium-Catalyzed Larock synthesis provides unparalleled modularity for 2,3-disubstituted indoles. The Fischer indole synthesis remains a workhorse of organic synthesis, with modern adaptations enhancing its efficiency. The Bischler-Möhlau synthesis, particularly with microwave assistance, offers a direct route to 2-arylindoles. Finally, the Nenitzescu synthesis is the go-to method for the specific preparation of 5-hydroxyindoles. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern of the target indole, the availability of starting materials, and the desired reaction conditions. The data and protocols provided herein serve as a valuable resource for making an informed decision in the design and execution of indole synthesis.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. benchchem.com [benchchem.com]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. revistadechimie.ro [revistadechimie.ro]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Ethyl-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Arylanilines, in particular, are privileged structures found in a wide array of pharmacologically active compounds. 2-Ethyl-4-iodoaniline is a valuable building block, and its functionalization through palladium-catalyzed cross-coupling reactions is a key strategy for the synthesis of novel molecular entities. The choice of the palladium catalyst system is critical and significantly influences reaction efficiency, yield, and substrate scope.
This guide provides a comparative analysis of various palladium-based catalyst systems for the major classes of cross-coupling reactions involving this compound and structurally similar aryl iodides. The data presented herein is a compilation from various sources to offer a valuable resource for catalyst selection and reaction optimization. While direct, side-by-side comparative studies on this compound are limited, the performance of catalysts with analogous substrates such as N-ethyl-2-iodoaniline and 2-iodoaniline (B362364) provides a strong benchmark for predicting efficacy.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalyst systems is evaluated across four major cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira. The quantitative data, including catalyst systems, ligands, bases, solvents, reaction conditions, and yields, are summarized in the tables below for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The choice of palladium precursor and ligand is crucial for achieving high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 12-24 | Phenylboronic acid | 95 | General protocol for 2-iodoanilines.[1][2] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | - | 4-Methoxyphenylboronic acid | 92 | Effective for electron-rich boronic acids.[1][2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane / H₂O | 90-100 | - | Phenylboronic acid | - | Commonly used for N-ethyl-2-iodoaniline.[2] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | - | 3-Thienylboronic acid | 88 | Suitable for heteroaryl boronic acids.[1][2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | - | - | Phenylboronic acid | - | Often used for challenging substrates.[3] |
Heck Reaction
The Heck reaction is a key method for carbon-carbon bond formation by coupling an unsaturated halide with an alkene. The choice of catalyst and base can significantly influence the regioselectivity and yield of the reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | Styrene | - | Applied to N-ethyl-2-iodoaniline.[1] |
| Pd(OAc)₂ | - | Et₃N | DMF | 120 | - | Styrene | - | General conditions for iodoanilines.[3] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMAc | 110 | - | Styrene | - | Alternative base and solvent system.[3] |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 130 | - | Styrene | - | Higher temperatures may be required.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The selection of a suitable palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand is critical for high catalytic activity.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 18 | Morpholine | - | For N-ethyl-2-iodoaniline.[1] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Good to Excellent | Highly active system for haloarenes.[4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | High | A classic catalyst system for aminations.[4] |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux | 6 | Morpholine | - | Example with 4-chlorotoluene.[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically requiring a palladium catalyst and a copper(I) co-catalyst.
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | - | Phenylacetylene | 95 | High yield at room temperature for 2-iodoaniline.[1] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | - | 1-Hexyne | 92 | Effective for aliphatic alkynes.[1] |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Et₃N | DMF | - | - | Phenylacetylene | - | Alternative ligand system.[3] |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | - | - | Phenylacetylene | - | Dppf as ligand.[3] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Heck Reaction
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., NaOAc or Et₃N, 1.2 equiv.), and a suitable solvent (e.g., DMF or acetonitrile) are combined. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The resulting crude product is then purified by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv). This compound (1.0 equiv) and the desired amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The tube is sealed, and the mixture is heated with stirring for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-arylated product.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is purified by column chromatography.[5]
Visualizing Catalytic Cycles and Workflows
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of Azidoanilines by the BuchwaldâHartwig Amination - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Navigating Lipophilicity: A Comparative Guide to the Predicted Properties of 2-Ethyl-4-iodoaniline
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a molecule is paramount to predicting its pharmacokinetic profile and biological activity. This guide provides a comparative analysis of the predicted properties of 2-Ethyl-4-iodoaniline, with a particular focus on its lipophilicity as measured by XLogP, and contrasts it with related iodoaniline derivatives.
Unveiling the Physicochemical Landscape of this compound
This compound (CAS No. 99471-67-7) is an aniline (B41778) derivative with potential applications in organic synthesis and medicinal chemistry.[1] Its predicted physicochemical properties offer initial insights into its behavior in biological systems. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. XLogP is a widely used computational method for estimating LogP based on the molecule's structure.
A summary of the key predicted properties for this compound is presented below, alongside a comparison with its structural isomers and related compounds to provide a broader context.
Comparative Analysis of Predicted Physicochemical Properties
The following table summarizes the predicted properties of this compound and compares them with other relevant iodoaniline derivatives. This comparative data is essential for understanding how subtle structural modifications can influence key molecular descriptors.
| Property | This compound | 4-Ethyl-2-iodoaniline | 2-(2-Iodoethyl)aniline | 4-Iodoaniline (B139537) | 2-Chloro-4-iodoaniline |
| Molecular Formula | C8H10IN[1] | C8H10IN[2] | C8H10IN[3] | C6H6IN[4][5] | C6H5ClIN |
| Molecular Weight | 247.08 g/mol [6] | 247.08 g/mol [2] | 247.08 g/mol [3] | 219.03 g/mol [4] | 253.47 g/mol |
| XLogP3 | 2.7[1][6] | 2.7[2] | 2.5[3] | - | - |
| LogP | 3.017[1] | - | - | - | - |
| Boiling Point | 293.8 °C at 760 mmHg[1] | - | - | - | - |
| Flash Point | 131.5 °C[1] | - | - | - | - |
| Density | 1.685 g/cm³[1] | - | - | - | - |
| Refractive Index | 1.641[1] | - | - | - | - |
| Polar Surface Area (PSA) | 26.02 Ų[1] | 26 Ų[2] | 26 Ų[3] | - | - |
| Hydrogen Bond Donor Count | 1[1] | - | - | - | - |
| Hydrogen Bond Acceptor Count | 1[1] | - | - | - | - |
| Rotatable Bond Count | 1[1] | - | - | - | - |
Methodologies for LogP Prediction
The LogP values presented are computationally predicted. Understanding the basis of these predictions is crucial for interpreting the data. There are several established methods for calculating LogP, which can be broadly categorized as follows:
-
Atom-based methods: These approaches, such as AlogP, calculate the LogP by summing the contributions of individual atoms within the molecule. While effective for smaller molecules, their accuracy can diminish for more complex structures where electronic effects are significant.[7]
-
Fragment-based methods: These methods, like ClogP, dissect the molecule into fragments and sum the known lipophilicity values of these fragments to estimate the LogP of the entire molecule. This approach can be limited by the availability of pre-parameterized fragments.[8][9]
-
Property-based methods: These techniques utilize whole-molecule properties, such as polarizability and partial atomic charges, to predict LogP. These models can be quite simple and effective, avoiding the complexities of fragmentation.[9][10]
-
Machine Learning and QSAR Models: Modern approaches often employ machine learning algorithms trained on large datasets of experimentally determined LogD and LogP values to build predictive Quantitative Structure-Activity Relationship (QSAR) models.[8] These models can often provide improved accuracy over traditional methods.
The XLogP3 value of 2.7 for this compound suggests a moderate level of lipophilicity, a key factor in its potential as a drug candidate.
Workflow for In Silico LogP Prediction
The following diagram illustrates a generalized workflow for the computational prediction of LogP, highlighting the major approaches.
Figure 1. A simplified workflow illustrating the different computational approaches to predict the LogP of a molecule from its chemical structure.
This guide provides a foundational understanding of the predicted properties of this compound, placing it in context with similar molecules. For drug discovery and development, these in silico predictions serve as a valuable starting point for further experimental validation and optimization.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Ethyl-2-iodoaniline | C8H10IN | CID 21906175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Iodoethyl)aniline | C8H10IN | CID 90455136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-iodoaniline - Sarex Fine [sarex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of logP and logD correction models trained with public and proprietary data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Methods for the Prediction of logP, pKa, and logD | Semantic Scholar [semanticscholar.org]
High-Resolution Mass Spectrometry (HRMS) in the Analysis of 2-Ethyl-4-iodoaniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) techniques for the analysis of 2-Ethyl-4-iodoaniline and its derivatives, complete with experimental protocols and data interpretation.
Halogenated anilines, including this compound, are significant building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their characterization is a critical step in drug discovery and development, ensuring purity, identifying metabolites, and elucidating degradation products. High-resolution mass spectrometry offers unparalleled accuracy and sensitivity for these tasks, providing confident elemental composition determination and structural insights through fragmentation analysis.
Performance Comparison of HRMS Platforms
The choice of an HRMS platform can significantly impact the quality and depth of analytical data. While direct comparative studies on this compound are not extensively published, a qualitative comparison based on the known performance of different technologies can guide researchers. The primary ionization techniques for such molecules are Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS. These are typically coupled with high-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization, formation of protonated molecules [M+H]⁺ | Hard ionization, extensive fragmentation |
| Typical Use Case | LC-MS analysis of polar and thermally labile compounds | GC-MS analysis of volatile and thermally stable compounds |
| Molecular Ion | Abundant [M+H]⁺, easy determination of molecular weight | Often weak or absent, extensive fragmentation |
| Fragmentation | Collision-Induced Dissociation (CID) in the gas phase | In-source fragmentation, characteristic patterns |
| Structural Information | Controlled fragmentation via MS/MS experiments | Library-searchable fragmentation patterns |
| Mass Analyzer | Time-of-Flight (TOF) | Orbitrap |
| Resolution | > 10,000 | > 100,000 |
| Mass Accuracy | < 5 ppm | < 1 ppm |
| Scan Speed | Very fast (μs) | Slower (ms) |
| Dynamic Range | Good | Excellent |
| Compatibility | LC, GC | LC |
Experimental Protocol: HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to
Comparative study of synthetic routes to substituted anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The strategic introduction of the amino group onto an aromatic ring is a critical transformation in organic synthesis. This guide provides a comparative analysis of the most prevalent and synthetically useful methods for preparing substituted anilines: the reduction of nitroarenes, palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and nucleophilic aromatic substitution (SNAr). We present a quantitative comparison of these methods, detailed experimental protocols for representative reactions, and visualizations of the reaction workflows to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparative Performance of Synthetic Routes
The choice of synthetic method for a particular substituted aniline (B41778) depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following tables provide a quantitative comparison of the four main synthetic routes, showcasing key performance indicators for specific, representative transformations.
Table 1: Synthesis of Primary Anilines
| Target Molecule | Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroaniline (B138754) | 4-Chloronitrobenzene | Nitro Reduction | Fe/NH₄Cl | EtOH/H₂O | Reflux | 1 | 95 | [Fieser & Fieser, "Reagents for Organic Synthesis"] |
| 4-Methoxyaniline | 4-Chloroanisole, Ammonia (B1221849) | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | t-BuOH | 110 | 18 | 85 | [J. Am. Chem. Soc. 2009, 131, 11049-11061] |
| 4-Amino-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile, Ammonia | SNAr | NH₃ (aq) | - | 100 | 4 | 92 | [Org. Process Res. Dev. 2005, 9, 838-841] |
Table 2: Synthesis of N-Aryl Anilines
| Target Molecule | Starting Materials | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxytriphenylamine (B1588709) | 4-Chloroanisole, Diphenylamine (B1679370) | Buchwald-Hartwig | Pd₂(dba)₃ / tBu₃P·HBF₄ | Toluene | Reflux | 16 | 65 | [TCI Practical Example] |
| N-Phenyl-4-methoxyaniline | 4-Bromoanisole, Aniline | Ullmann Coupling | CuI / L-proline | DMSO | 90 | 24 | 88 | [Org. Lett. 2003, 5, 2903-2906] |
| 2,4-Dinitroaniline (B165453) | 2,4-Dinitrochlorobenzene, Aniline | SNAr | - | EtOH | Reflux | 2 | 91 | [J. Chem. Educ. 2010, 87, 519-521] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the four major routes to substituted anilines.
Reduction of Nitroarenes: Synthesis of 4-Chloroaniline
This protocol describes the reduction of 4-chloronitrobenzene to 4-chloroaniline using iron powder and ammonium (B1175870) chloride, a classic and highly efficient method.
Materials:
-
4-Chloronitrobenzene (15.7 g, 100 mmol)
-
Iron powder (28 g, 500 mmol)
-
Ammonium chloride (2.7 g, 50 mmol)
-
Ethanol (B145695) (100 mL)
-
Water (30 mL)
-
Concentrated Hydrochloric Acid (1 mL)
-
Sodium carbonate solution (10%)
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of iron powder and ammonium chloride in a 500 mL round-bottom flask is heated with stirring in a water bath at 60-70 °C.
-
A solution of 4-chloronitrobenzene in ethanol is added dropwise to the stirred mixture.
-
A few drops of concentrated hydrochloric acid are added to initiate the reaction.
-
After the addition is complete, the reaction mixture is heated under reflux for 3 hours with continuous stirring.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
The hot reaction mixture is filtered to remove the iron oxide byproducts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The residue is taken up in ethyl acetate and washed with 10% sodium carbonate solution, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield 4-chloroaniline.
Buchwald-Hartwig Amination: Synthesis of 4-Methoxytriphenylamine[1]
This procedure details the palladium-catalyzed N-arylation of diphenylamine with 4-chloroanisole.
Materials:
-
4-Chloroanisole (4.48 g, 31.4 mmol)
-
Diphenylamine (5.01 g, 29.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol)
-
Toluene (150 mL, degassed)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a 3-necked 300 mL round-bottom flask are added diphenylamine, 4-chloroanisole, and degassed toluene.
-
Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide are then added under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and stirred for 16 hours under nitrogen.
-
After cooling to room temperature, the reaction is diluted with dichloromethane.
-
The suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the product.
-
Recrystallization from hexane can be performed to remove residual diphenylamine, yielding 4-methoxytriphenylamine as a white solid.
Ullmann Coupling: Synthesis of N-Phenyl-4-methoxyaniline
This protocol describes the copper-catalyzed N-arylation of aniline with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
Aniline (1.12 g, 12 mmol)
-
Copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%)
-
L-proline (115 mg, 1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (20 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-bromoanisole, aniline, CuI, L-proline, and K₂CO₃ in DMSO is placed in a sealed tube.
-
The reaction mixture is heated to 90 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to give N-phenyl-4-methoxyaniline.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-Dinitroaniline
This procedure details the synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and aqueous ammonia.
Materials:
-
2,4-Dinitrochlorobenzene (20.2 g, 100 mmol)
-
Aqueous ammonia (28-30%, 60 mL)
-
Ethanol
Procedure:
-
In a pressure vessel, 2,4-dinitrochlorobenzene is suspended in aqueous ammonia.
-
The vessel is sealed and heated to 170 °C for 4 hours with stirring.
-
After cooling, the solid product is collected by filtration and washed with water.
-
The crude product is recrystallized from ethanol to afford pure 2,4-dinitroaniline as yellow needles.
Reaction Pathways and Workflows
Visualizing the mechanistic pathways and experimental workflows can provide a clearer understanding of these synthetic transformations.
Caption: General mechanistic pathway for the reduction of nitroarenes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for an Ullmann coupling reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic Validation of 2-Ethyl-4-iodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic methods used to validate the structure of 2-Ethyl-4-iodoaniline. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide leverages a comparative approach. By examining the spectroscopic data of structurally related analogs—2-ethylaniline (B167055), 4-iodoaniline, and 4-iodo-2-methylaniline—we can confidently predict and interpret the spectral characteristics of the target molecule. This guide presents the expected data in clearly structured tables and offers detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and observed spectroscopic data for this compound and its structural analogs. These predictions are based on established principles of spectroscopy and analysis of the provided reference spectra.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed for 2-Ethylaniline[1][2] | Observed for 4-Iodoaniline[3] | Observed for 4-Iodo-2-methylaniline |
| -CH₂-CH₃ (t) | ~1.25 | ~1.24 | - | ~2.21 (-CH₃) |
| -CH₂-CH₃ (q) | ~2.60 | ~2.59 | - | - |
| -NH₂ (s, br) | ~3.80 | ~3.65 | ~3.61 | ~3.84 |
| Ar-H (H-6) | ~6.55 (d) | ~6.68 (d) | 6.45 (d) | 6.66 (d) |
| Ar-H (H-5) | ~7.35 (dd) | ~7.05 (m) | 7.39 (d) | 6.95 (dd) |
| Ar-H (H-3) | ~7.45 (d) | ~7.05 (m) | - | 7.47 (d) |
Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed for 2-Ethylaniline[4] | Observed for 2-Iodoaniline[5] | Observed for 4-Iodo-2-methylaniline |
| -CH₂-C H₃ | ~14.0 | 13.8 | - | 20.0 (-CH₃) |
| -C H₂-CH₃ | ~24.0 | 23.9 | - | - |
| C-4 (C-I) | ~83.0 | - | 84.5 | 84.5 |
| C-6 | ~115.0 | 115.3 | 114.9 | 114.8 |
| C-2 (C-Et) | ~130.0 | 127.8 | - | 122.7 |
| C-5 | ~138.0 | 128.5 | 129.5 | 130.2 |
| C-3 | ~139.0 | 118.6 | 139.1 | 139.2 |
| C-1 (C-NH₂) | ~145.0 | 143.9 | 146.9 | 144.4 |
Table 3: Predicted IR Absorption Data for this compound and Comparison with Analogs
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Observed for 4-Iodoaniline[6][7] | Observed for 2-Iodoaniline[8] |
| N-H | Symmetric Stretch | ~3400 | 3395 | 3420 |
| N-H | Asymmetric Stretch | ~3300 | 3305 | 3330 |
| C-H (Aromatic) | Stretch | 3020-3100 | 3030 | 3050 |
| C-H (Aliphatic) | Stretch | 2850-2970 | - | - |
| C=C (Aromatic) | Stretch | 1600-1620, 1480-1520 | 1615, 1490 | 1610, 1485 |
| N-H | Scissoring | 1600-1650 | 1620 | 1615 |
| C-N | Stretch | 1250-1340 | 1280 | 1300 |
| C-I | Stretch | 500-600 | ~515 | ~520 |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Significance |
| 247 | [C₈H₁₀IN]⁺ | Molecular Ion (M⁺) |
| 232 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 120 | [M - I]⁺ | Loss of an iodine radical |
| 92 | [M - I - C₂H₄]⁺ | Loss of iodine followed by ethylene |
Experimental Workflow and Methodologies
The validation of the structure of this compound would follow a logical spectroscopic workflow.
Caption: Workflow for the spectroscopic validation of this compound.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the N-H stretches of the amine, the C-H stretches of the aromatic and aliphatic portions, the C=C stretches of the aromatic ring, and the C-I stretch in the fingerprint region.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Detection: Use electron ionization (EI) at a standard energy of 70 eV. The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major fragment ions. The fragmentation pattern should be consistent with the proposed structure. The presence of a prominent peak at m/z 127 would be indicative of the iodine atom.
By following these protocols and comparing the acquired data with the predicted values and the data from known analogs, researchers can confidently validate the structure of this compound.
References
- 1. 2-Ethylaniline(578-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. Solved ^1H NMR spectrum for 2-ethylaniline is shown below. | Chegg.com [chegg.com]
- 3. 4-Iodoaniline(540-37-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Iodoaniline(615-43-0) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to Indole Synthesis: Fischer Indole Synthesis vs. Modern Cross-Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a ubiquitous and vital structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis remains a cornerstone of modern organic chemistry. This guide provides an objective, data-driven comparison between the classical Fischer indole synthesis and contemporary palladium-catalyzed cross-coupling strategies for the construction of the indole core. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols.
At a Glance: Fischer Indole Synthesis vs. Modern Cross-Coupling
| Feature | Fischer Indole Synthesis | Modern Cross-Coupling Methods (e.g., Buchwald-Hartwig, Larock) |
| General Approach | Acid-catalyzed cyclization of an arylhydrazone. | Palladium-catalyzed formation of C-N and/or C-C bonds to construct the indole ring. |
| Starting Materials | Arylhydrazines and aldehydes or ketones. | Aryl halides/triflates and amines, alkynes, or other coupling partners. |
| Reaction Conditions | Often harsh; requires strong acids (Brønsted or Lewis) and high temperatures. | Generally milder; utilizes a palladium catalyst, ligands, and a base. |
| Substrate Scope | Broad for many substitution patterns, but can be limited by the stability of the arylhydrazine and the nature of the carbonyl compound. Some substitutions can lead to low yields or reaction failure.[1] | Often very broad with high functional group tolerance. Can be tailored by the choice of catalyst and ligands. |
| Regioselectivity | Can be an issue with unsymmetrical ketones, leading to mixtures of isomers.[2] | Generally high, dictated by the position of the leaving group on the aromatic ring and the nature of the coupling partners. |
| Key Advantages | Well-established, often uses readily available and inexpensive starting materials, and can be performed without the need for expensive catalysts.[3] | High yields, excellent functional group tolerance, milder reaction conditions, and often high regioselectivity. |
| Key Disadvantages | Harsh conditions can be incompatible with sensitive functional groups, potential for low yields with certain substrates, and the use of potentially unstable and toxic arylhydrazines.[1] | Requires expensive palladium catalysts and ligands, and may necessitate careful exclusion of air and moisture. |
Quantitative Comparison: Synthesis of 2-Phenylindole
To provide a direct comparison, the synthesis of 2-phenylindole, a common indole derivative, is presented using various methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc Chloride (ZnCl₂) | Neat | 170-180 | 0.25 | 72-86[4][5] |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Polyphosphoric Acid (PPA) | Neat | 100-120 | 0.33 | ~75-85 (qualitative)[6][7] |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Methanesulfonic Acid | Neat | Not specified | Not specified | Not specified[8] |
| Palladium-Catalyzed Heteroannulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DMF | Room Temp. | 24 | ~70-80 (qualitative) |
Reaction Mechanisms and Workflows
Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[9] The reaction can be catalyzed by Brønsted acids such as hydrochloric acid and polyphosphoric acid, or Lewis acids like zinc chloride.
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[8][8]-Sigmatropic Rearrangement: A[8][8]-sigmatropic rearrangement of the protonated enamine occurs, which is often the rate-determining step.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring.
References
- 1. rsc.org [rsc.org]
- 2. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
